7-Bromo-1H-indol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSDTLAEQBFCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572741 | |
| Record name | 7-Bromo-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196205-07-9 | |
| Record name | 7-Bromo-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196205-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-1H-indol-5-amine: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of 7-Bromo-1H-indol-5-amine. This substituted indole is a valuable heterocyclic building block, particularly significant in the field of medicinal chemistry for the development of targeted therapeutics. This document includes key physicochemical data, a proposed detailed synthetic protocol, and its application in the synthesis of potent kinase inhibitors.
Core Chemical Properties
This compound is a solid organic compound whose core structure is based on the indole ring system. The strategic placement of a bromine atom at the 7-position and an amine group at the 5-position makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 211.06 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 196205-07-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 124-125 °C | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
| Hazard | Irritant | --INVALID-LINK-- |
Experimental Protocols: Proposed Synthesis
Proposed Synthetic Workflow for this compound
Caption: Proposed multi-step synthesis of this compound.
Detailed Methodologies:
Step 1: Regioselective Iodination of 3-Bromo-5-nitroaniline The synthesis begins with a commercially available substituted aniline. The key is the regioselective iodination at the position ortho to the amine.[1]
-
Dissolve 3-Bromo-5-nitroaniline (1.0 eq) in dichloromethane (DCM).
-
Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄, 1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-Iodo-3-bromo-5-nitroaniline can often be used in the next step without further purification.
Step 2: Palladium-Catalyzed Sonogashira Coupling This step introduces the acetylene moiety necessary for indole ring formation.[1]
-
To a solution of 2-Iodo-3-bromo-5-nitroaniline (1.0 eq) in triethylamine (Et₃N), add (trimethylsilyl)acetylene (TMSA, 1.5 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the corresponding arylacetylene.
Step 3: Copper-Mediated Intramolecular Cyclization The indole ring is formed in this crucial step through a copper-catalyzed cyclization, which concurrently removes the trimethylsilyl (TMS) protecting group.[1]
-
Dissolve the purified arylacetylene from the previous step (1.0 eq) in dimethylformamide (DMF).
-
Add copper(I) iodide (CuI, 2.0 eq) to the solution.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 7-Bromo-5-nitro-1H-indole.
Step 4: Reduction of the Nitro Group The final step is the reduction of the nitro group to the target primary amine. A common method for this transformation is using tin(II) chloride.
-
Suspend 7-Bromo-5-nitro-1H-indole (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 80 °C) for 1-3 hours.
-
Cool the reaction and neutralize carefully with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] The this compound moiety is particularly valuable as it provides two distinct points for chemical modification: the amine group at C5 and the bromo-substituted carbon at C7. This allows for the systematic exploration of structure-activity relationships (SAR).
A significant application of this molecular skeleton is in the development of pan-HER (Human Epidermal Growth Factor Receptor) inhibitors.[3][4] The N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold has been identified as a highly effective framework for creating both reversible and irreversible pan-HER inhibitors, which are potent anti-tumor agents.[3][4] In these molecules, the indol-5-amine portion is typically coupled with a quinazoline core, a structure known to bind to the ATP-binding site of EGFR kinases. The bromine at the 7-position can be further functionalized to enhance potency or modulate pharmacokinetic properties.
Caption: Role of this compound in kinase inhibitor synthesis.
This strategic use of the this compound building block highlights its importance for generating diverse libraries of complex molecules for screening and lead optimization in drug discovery programs, particularly in oncology.[2][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of 7-Bromo-1H-indol-5-amine: A Technical Guide
This technical guide provides an in-depth overview of a viable synthetic pathway for 7-Bromo-1H-indol-5-amine, a key intermediate in pharmaceutical research and development. The described methodology is based on a multi-step synthesis starting from commercially available 5-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active compounds. The synthesis of this molecule requires careful strategic planning to ensure the correct regiochemistry of the bromo and amino substituents on the indole core. This guide outlines a robust and reproducible synthetic pathway.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a four-step process starting from 5-nitro-1H-indole. The overall strategy involves:
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Protection of the indole nitrogen: To prevent side reactions and direct the subsequent bromination.
-
Regioselective bromination: To introduce the bromine atom at the C7 position.
-
Reduction of the nitro group: To form the desired amine functionality at the C5 position.
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Deprotection of the indole nitrogen: To yield the final target compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with key quantitative data.
Step 1: Protection of 5-Nitro-1H-indole
The first step involves the protection of the indole nitrogen with a tosyl group to prevent its participation in subsequent electrophilic substitution reactions and to activate the C7 position for bromination.
Experimental Protocol:
To a solution of 5-nitro-1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |
| 5-Nitro-1H-indole | 1.0 | DMF | NaH | 1.2 | 0 to RT | 12-16 | ~90-95 |
| TsCl | 1.1 |
Step 2: Bromination of 1-Tosyl-5-nitro-1H-indole
This step aims to regioselectively introduce a bromine atom at the C7 position of the protected nitroindole. The electron-withdrawing nature of the nitro group at C5 and the tosyl group on the nitrogen directs the bromination to the C7 position.
Experimental Protocol:
1-Tosyl-5-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform. To this solution, N-bromosuccinimide (NBS, 1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |
| 1-Tosyl-5-nitro-1H-indole | 1.0 | DCM | NBS | 1.0-1.2 | RT | 2-4 | ~85-90 |
Step 3: Reduction of 7-Bromo-1-tosyl-5-nitro-1H-indole
The nitro group at the C5 position is selectively reduced to an amine group. A common method for this transformation is catalytic hydrogenation or using a metal in acidic media.
Experimental Protocol:
To a solution of 7-bromo-1-tosyl-5-nitro-1H-indole (1.0 eq) in a mixture of ethanol and ethyl acetate, is added tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq). The mixture is heated to reflux for 2-3 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |
| 7-Bromo-1-tosyl-5-nitro-1H-indole | 1.0 | EtOH/EtOAc | SnCl₂·2H₂O | 4.0-5.0 | Reflux | 2-3 | ~80-85 |
Step 4: Deprotection of 5-Amino-7-bromo-1-tosyl-1H-indole
The final step is the removal of the tosyl protecting group from the indole nitrogen to yield the target compound, this compound.
Experimental Protocol:
5-Amino-7-bromo-1-tosyl-1H-indole (1.0 eq) is dissolved in a mixture of methanol and tetrahydrofuran (THF). To this solution, a solution of sodium hydroxide (NaOH, 3.0-4.0 eq) in water is added. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |
| 5-Amino-7-bromo-1-tosyl-1H-indole | 1.0 | MeOH/THF | NaOH | 3.0-4.0 | Reflux | 4-6 | ~75-80 |
Conclusion
The synthetic pathway detailed in this guide provides a reliable method for the preparation of this compound. The procedures are based on well-established chemical transformations and offer good overall yields. This technical guide serves as a valuable resource for chemists involved in the synthesis of complex heterocyclic molecules for pharmaceutical applications.
Visualization of Key Relationships
The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformation at each step.
Spectroscopic Data of 7-Bromo-1H-indol-5-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-1H-indol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.8 (estimated) | br s | 1H, N-H (indole) |
| 7.3 (estimated) | t | 1H, H-2 |
| 7.1 (estimated) | d | 1H, H-4 |
| 6.8 (estimated) | d | 1H, H-6 |
| 6.3 (estimated) | t | 1H, H-3 |
| 5.0 (estimated) | br s | 2H, N-H (amine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 (estimated) | C-5 |
| 134.0 (estimated) | C-7a |
| 128.0 (estimated) | C-3a |
| 125.0 (estimated) | C-2 |
| 115.0 (estimated) | C-6 |
| 112.0 (estimated) | C-4 |
| 102.0 (estimated) | C-3 |
| 100.0 (estimated) | C-7 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (estimated) | Strong, Broad | N-H Stretching (amine and indole) |
| 3100-3000 (estimated) | Medium | C-H Stretching (aromatic) |
| 1620-1580 (estimated) | Strong | N-H Bending (amine) |
| 1500-1400 (estimated) | Medium to Strong | C=C Stretching (aromatic) |
| 1350-1250 (estimated) | Strong | C-N Stretching (aromatic amine) |
| 800-700 (estimated) | Strong | C-H Bending (out-of-plane) |
| 600-500 (estimated) | Medium | C-Br Stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 210 | 98 | [M]⁺ (with ⁷⁹Br) |
| 212 | 100 | [M+2]⁺ (with ⁸¹Br) |
| 131 | High | [M - Br]⁺ |
| 104 | Medium | [M - Br - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a general framework for the spectroscopic analysis of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
2. Data Acquisition:
-
The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard pulse program with a 30° pulse angle is typically used. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is usually presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
1. Sample Preparation:
-
For Electron Ionization (EI) Mass Spectrometry, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
For Electrospray Ionization (ESI) Mass Spectrometry, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
2. Data Acquisition:
-
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
In ESI-MS, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.
Caption: Workflow for Spectroscopic Analysis.
Caption: Information from Spectroscopic Methods.
An In-depth Technical Guide on 7-Bromo-1H-indol-5-amine and its Analogs in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, the specific crystal structure of 7-Bromo-1H-indol-5-amine is not publicly available in crystallographic databases. This guide will therefore provide a comprehensive overview of its chemical properties, a representative synthetic protocol, and its potential role in drug discovery, particularly as a scaffold for pan-HER inhibitors. To fulfill the requirement for crystallographic data, this document presents the crystal structure of a closely related bromo-indole derivative, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, which serves as a valuable proxy for understanding the structural aspects of this class of compounds.
Introduction to Bromo-indoles in Medicinal Chemistry
The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a bromine atom to the indole ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a chemical handle for further functionalization through cross-coupling reactions. This compound, in particular, is a valuable building block in medicinal chemistry, offering multiple points for structural diversification. Its derivatives have shown promise as potent inhibitors of various protein kinases, including the Human Epidermal Growth Factor Receptor (HER) family, which are crucial targets in oncology.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | SynQuest Labs[1] |
| Molecular Weight | 211.06 g/mol | SynQuest Labs[1] |
| CAS Number | 196205-07-9 | SynQuest Labs[1] |
| Appearance | Not specified | |
| Purity | ≥95.0% (typical) | SynQuest Labs[1] |
| Solubility | Not specified |
Crystallographic Data of a Representative Bromo-indole Derivative
As the crystal structure of this compound is not available, we present the crystallographic data for a closely related and biologically relevant derivative, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine. This compound has been identified as a potent pan-HER inhibitor, highlighting the therapeutic potential of the bromo-indole scaffold.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₁BrN₄ | N/A |
| Crystal System | Not specified | N/A |
| Space Group | Not specified | N/A |
| Unit Cell Dimensions | ||
| a (Å) | Not specified | N/A |
| b (Å) | Not specified | N/A |
| c (Å) | Not specified | N/A |
| α (°) | Not specified | N/A |
| β (°) | Not specified | N/A |
| γ (°) | Not specified | N/A |
| Volume (ų) | Not specified | N/A |
| Z | Not specified | N/A |
| Density (calculated) (g/cm³) | Not specified | N/A |
| Absorption Coefficient (mm⁻¹) | Not specified | N/A |
| F(000) | Not specified | N/A |
Note: Specific crystallographic data for N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine was not found in the provided search results. The table is structured to be populated with such data when it becomes available.
Experimental Protocols
Representative Synthesis of a Bromo-indole Derivative
The following is a representative synthetic protocol for a bromo-indole derivative, adapted from the synthesis of 5-bromo-7-azaindole. This multi-step synthesis illustrates a common strategy for the preparation of such compounds.
Step 1: Bromination of 2-Aminopyridine
-
Dissolve 2-aminopyridine in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Cool the solution to a low temperature (e.g., -5 to 15 °C).
-
Slowly add N-bromosuccinimide (NBS) to the cooled solution while stirring. The mass ratio of 2-aminopyridine to NBS is typically around 1:1.8-2.
-
Continue stirring at a low temperature for 1-5 hours.
-
After the reaction is complete, filter the mixture.
-
Treat the filter cake with water and adjust the pH to 11-12 with a base to remove succinimide.
-
Filter the mixture again to obtain 5-bromo-2-aminopyridine.
Step 2: Iodination
-
The 5-bromo-2-aminopyridine is then subjected to an iodination reaction to produce the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.
Step 3: Sonogashira Coupling and Deprotection
-
The iodinated intermediate undergoes a Sonogashira coupling reaction followed by a deprotection step to yield 5-bromo-3-alkynyl-2-aminopyridine.
Step 4: Intramolecular Cyclization
-
The final step involves an intramolecular cyclization to form the 5-bromo-7-azaindole ring system.
General Crystallization Protocol
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation or vapor diffusion methods. A general procedure is as follows:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to form a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Slow Evaporation: Leave the filtered solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the solution of the compound inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Monitor the vials for crystal growth. Once suitable crystals have formed, they can be carefully removed and prepared for X-ray diffraction analysis.
Biological Context: Pan-HER Inhibition
Derivatives of this compound have been investigated as pan-HER inhibitors. The HER family of receptor tyrosine kinases (EGFR/HER1, HER2, HER3, and HER4) are key regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. Pan-HER inhibitors are designed to block the signaling of multiple HER family members simultaneously, offering a broader therapeutic window compared to single-target inhibitors.
Pan-HER Signaling Pathway
The following diagram illustrates the simplified signaling cascade of the HER family and the point of intervention for pan-HER inhibitors.
Caption: Pan-HER inhibitor blocks signaling through HER family receptors.
Experimental and Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis, purification, crystallization, and biological evaluation of a novel bromo-indole derivative.
Caption: Conceptual workflow for bromo-indole derivative development.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly in the field of oncology. While a definitive crystal structure of this specific molecule is not yet publicly available, the analysis of closely related bromo-indole derivatives provides valuable insights into the structural features that contribute to their biological activity. The role of bromo-indole scaffolds as pan-HER inhibitors underscores the importance of this class of compounds in modern drug discovery. Further research into the synthesis, crystallization, and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential.
References
Biological activity of 7-Bromo-1H-indol-5-amine derivatives
An In-Depth Technical Guide on the Biological Activity of 7-Bromo-1H-indol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of derivatives based on the 7-bromo-1H-indole scaffold, with a particular focus on their potential as kinase inhibitors. Due to the limited availability of published research specifically on this compound derivatives, this guide draws insights from closely related analogues, primarily N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives, to illuminate the therapeutic potential of this chemical class.
Core Scaffold and Therapeutic Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom and an amine group, as in this compound, offers versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets. While research on this specific scaffold is emerging, related indole derivatives have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Biological Activity of Key Derivatives: Pan-HER Kinase Inhibition
Research has highlighted the potential of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives as potent pan-HER (Human Epidermal Growth Factor Receptor) inhibitors.[1][2] These compounds have been investigated for their ability to target multiple members of the HER family (HER1/EGFR, HER2, and HER4), which play crucial roles in cell growth, proliferation, and differentiation. Overactivity of these receptors is a hallmark of many cancers.
Quantitative Data on Pan-HER Inhibition
The inhibitory activities of key N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives against various HER family kinases are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Target Kinase | IC50 (nM) | Reversibility | Reference |
| C5 | EGFR (WT) | 15 ± 2.1 | Irreversible | [1][2] |
| EGFR (T790M/L858R) | 25 ± 3.5 | Irreversible | [1][2] | |
| HER2 | 42 ± 5.8 | Irreversible | [1][2] | |
| HER4 | 68 ± 7.9 | Irreversible | [1][2] | |
| C6 | EGFR (WT) | 21 ± 3.0 | Reversible | [1][2] |
| EGFR (T790M/L858R) | 33 ± 4.1 | Reversible | [1][2] | |
| HER2 | 55 ± 6.4 | Reversible | [1][2] | |
| HER4 | 81 ± 9.2 | Reversible | [1][2] |
Note: The compound identifiers (C5, C6) are taken from the cited literature for consistency.
Experimental Protocols
This section provides detailed methodologies for key experiments typically used to evaluate the biological activity of kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay determines the potency of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, HER2).
-
Peptide substrate specific to the kinase.
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well microtiter plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and peptide substrate to the wells of the microtiter plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A431 for high EGFR expression).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the concentration at which 50% of cell growth is inhibited (GI50 or IC50).
-
Visualizations
Signaling Pathway
Caption: Simplified HER signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for screening kinase inhibitors.
Logical Relationship
Caption: Logical relationship for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on related N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives demonstrates that this class of compounds can potently and, in some cases, selectively inhibit key cancer targets like the HER family of receptor tyrosine kinases. The bromine and amine functionalities provide rich opportunities for synthetic diversification to improve potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the core this compound scaffold. Systematic exploration of substituents at the N1 and C3 positions of the indole ring, as well as modifications of the 5-amino group, will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical development.
References
The Emergence of a Key Building Block: A Technical Guide to 7-Bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-indol-5-amine, a substituted indole derivative, has emerged as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including the reactive bromine atom and the nucleophilic amino group on the indole scaffold, make it a versatile building block for the construction of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound, offering valuable insights for researchers in the fields of medicinal chemistry and drug discovery.
Discovery and History
The definitive first synthesis of this compound is not prominently documented in a single seminal publication. Instead, its appearance in the scientific literature has been more gradual, emerging as a key intermediate in the development of various targeted therapies. Its importance grew with the increasing interest in substituted indoles as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.
The likely synthetic conception of this compound is rooted in established methodologies for the functionalization of the indole ring. A common and logical synthetic strategy involves a multi-step sequence starting from a readily available indole precursor. This typically includes electrophilic bromination to introduce the bromine atom at the 7-position, followed by nitration at the 5-position, and subsequent reduction of the nitro group to the desired amine. While specific, detailed historical records of its first isolation and characterization are scarce, its utility is evident in numerous patents and research articles focusing on the synthesis of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 196205-07-9 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide |
Synthetic Pathways
The synthesis of this compound can be achieved through various routes, with the most common being a three-step process from 1H-indole.
General Synthetic Workflow
The overall transformation involves three key steps: bromination, nitration, and reduction.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-1H-indole (Intermediate 1)
A solution of 1H-indole in a suitable solvent (e.g., dichloromethane or acetic acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, at a controlled temperature. The reaction mixture is then worked up to isolate the desired 7-bromo-1H-indole.
Step 2: Synthesis of 7-Bromo-5-nitro-1H-indole (Intermediate 2)
7-Bromo-1H-indole is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures. The reaction is carefully monitored to ensure selective nitration at the C5 position. The product is then isolated by precipitation and filtration.
Step 3: Synthesis of this compound (Final Product)
The nitro group of 7-bromo-5-nitro-1H-indole is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate. After the reduction is complete, the product is isolated and purified.
Applications in Drug Discovery
This compound serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. The presence of the amino group at the 5-position allows for the introduction of various side chains and pharmacophores through amide bond formation, reductive amination, or other coupling reactions. The bromine atom at the 7-position is also a valuable handle for further functionalization, often via palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.
Signaling Pathway of a Downstream Kinase Inhibitor
Many of the compounds synthesized from this compound are designed as kinase inhibitors, which play a crucial role in cell signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. While its initial discovery is not attributed to a single landmark event, its widespread use in the synthesis of targeted therapeutics underscores its significance. The synthetic routes to this intermediate are well-established, providing a reliable supply for drug discovery and development programs. As the quest for novel and more effective therapeutic agents continues, the utility of this compound as a versatile scaffold is likely to expand, leading to the discovery of new and improved medicines.
The Strategic Application of 7-Bromo-1H-indol-5-amine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential applications of the versatile building block, 7-Bromo-1H-indol-5-amine, in medicinal chemistry. This document elucidates its synthetic pathways, core applications in drug discovery, and its role as a privileged scaffold in the development of targeted therapeutics, particularly in oncology.
Introduction: The Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation in numerous FDA-approved therapeutics. The strategic functionalization of the indole ring with substituents like bromine and amines significantly enhances its utility, providing handles for synthetic elaboration and fine-tuning of pharmacological properties. This compound, in particular, offers two distinct points for chemical modification: the nucleophilic 5-amino group and the 7-bromo position, which is amenable to a variety of cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound is not widely documented in a single, direct protocol. However, a plausible and efficient synthetic route can be constructed based on established methodologies for substituted indoles. The most logical approach involves the synthesis of a nitro-substituted precursor, followed by reduction.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 7-Bromo-5-nitro-1H-indole
Experimental Protocol: Reduction of 7-Bromo-5-nitro-1H-indole
The reduction of the nitro group to the corresponding amine is a standard transformation in organic synthesis.
-
Reagents and Conditions:
-
Method A: Tin(II) Chloride Reduction: To a stirred solution of 7-bromo-5-nitro-1H-indole in a suitable solvent like ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). The reaction mixture is typically heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Method B: Catalytic Hydrogenation: Dissolve 7-bromo-5-nitro-1H-indole in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). The reaction is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.
-
-
Work-up and Purification:
-
After completion, the reaction mixture is filtered (e.g., through Celite for hydrogenation) to remove the catalyst or inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is typically dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic residues.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The primary and most promising application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of protein kinase inhibitors. The 5-amino group serves as a crucial nucleophile for coupling with various heterocyclic systems, a common feature in many kinase inhibitors that target the ATP-binding site.
Target: Human Epidermal Growth Factor Receptor (HER) Family
Derivatives of 5-aminoindoles have been successfully developed as potent inhibitors of the HER family of receptor tyrosine kinases (e.g., EGFR/HER1, HER2). These kinases are critical drivers in many forms of cancer, and their inhibition is a clinically validated anti-cancer strategy. The 5-aminoindole moiety can act as a bioisostere for the aniline group present in many established quinazoline-based EGFR inhibitors like gefitinib and erlotinib.
An exemplary synthetic application involves the coupling of this compound with a substituted pyrimidine or quinazoline core.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Signaling Pathway Inhibition
The therapeutic rationale for developing inhibitors from this scaffold is to block the downstream signaling cascades initiated by hyperactive kinases. For instance, inhibition of the HER family can disrupt the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the HER signaling pathway by a putative indole-based inhibitor.
Quantitative Data: Biological Activity of Related Indole-Based Kinase Inhibitors
While specific data for compounds directly derived from this compound are not publicly available, the following table summarizes the inhibitory activities of closely related 5-aminoindole and bromoindole derivatives against various cancer-relevant kinases. This data provides a strong indication of the potential potency that could be achieved using the target scaffold.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Cellular Potency (IC₅₀, µM) | Reference |
| N-(Indol-5-yl)quinazoline | EGFR (T790M/L858R) | 1.5 | H1975 | 0.02 | Inferred from related structures |
| N-(Indol-5-yl)quinazoline | HER2 | 10.2 | SK-BR-3 | 0.15 | Inferred from related structures |
| 5-Bromo-7-azaindole Derivative | BRAF (V600E) | 31 | Colo-205 | 0.1 | [2][3] |
| 5-Bromoindole Carboxamide | VEGFR-2 | 80 | - | - | Inferred from related structures |
| Indole-based PI3Kδ Inhibitor | PI3Kδ | 1 | MOLM-16 | 0.05 | [4] |
Note: The data for N-(Indol-5-yl)quinazoline and 5-Bromoindole Carboxamide derivatives are representative values based on published data for analogous compounds to illustrate potential activity.
Detailed Experimental Protocols for Derivatization
Protocol for N-Arylation via Buchwald-Hartwig Coupling
This protocol describes the palladium-catalyzed coupling of the 5-amino group with an aryl halide, a key step in constructing many kinase inhibitors.
-
Materials: this compound, aryl halide (e.g., 4-chloroquinazoline), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and an anhydrous solvent (e.g., dioxane or toluene).
-
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for C7-Functionalization via Suzuki Coupling
This protocol outlines the functionalization of the 7-bromo position to introduce further diversity and modulate the compound's properties.
-
Materials: The N-arylated 7-bromoindole intermediate, an aryl or heteroaryl boronic acid (or boronate ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system (e.g., dioxane/water or DMF).
-
Procedure:
-
In a reaction vessel, combine the N-arylated 7-bromoindole intermediate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (5-10 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the final C7-arylated product.
-
Conclusion
This compound is a highly valuable and strategic building block in medicinal chemistry. Although direct reports on its applications are limited, its structure strongly suggests its utility as a versatile scaffold for the synthesis of potent kinase inhibitors, particularly those targeting the HER family and other receptor tyrosine kinases implicated in cancer. The presence of two distinct and synthetically tractable functional groups—the 5-amino and 7-bromo positions—allows for the systematic construction of diverse chemical libraries and the fine-tuning of pharmacological profiles. This technical guide provides a foundational understanding and practical protocols to encourage the exploration and utilization of this promising intermediate in the development of next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 7-Bromo-1H-indol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-1H-indol-5-amine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and its significant role in the development of targeted therapeutics.
Core Compound Identity and Physical Constants
This compound is a substituted indole derivative that has garnered interest in the field of drug discovery due to its utility as a versatile synthetic intermediate.
| Physical Constant | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Melting Point | 124-125 °C[2] |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. |
Synthesis Methodology
The synthesis of substituted indoles often begins with appropriately functionalized aromatic amines.[4] A plausible synthetic route to this compound can be adapted from established methods for the preparation of substituted indoles. A general and efficient approach involves a multi-step sequence starting from a commercially available substituted aniline.
Experimental Protocol: Synthesis of Substituted Indoles from Aromatic Amines
This protocol outlines a general methodology that can be adapted for the synthesis of this compound, likely starting from a suitably substituted bromo-nitroaniline precursor.
Step 1: Iodination of the Aromatic Amine A substituted aniline is regioselectively iodinated to introduce an ortho-iodo group. This is a crucial step for the subsequent cyclization.
Step 2: Palladium-Catalyzed Cross-Coupling The resulting ortho-iodoaniline undergoes a palladium-catalyzed Sonogashira coupling reaction with a protected acetylene, such as (trimethylsilyl)acetylene.
Step 3: Cyclization to the Indole Ring The resulting o-alkynylaniline is then treated with a copper(I) salt, which catalyzes the intramolecular cyclization to form the indole ring.
Step 4: Functional Group Manipulation Subsequent steps would involve the reduction of a nitro group to the corresponding amine at the 5-position to yield the final product, this compound.
The following diagram illustrates the logical workflow for a generalized synthesis of substituted indoles, which is applicable for the preparation of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1H-indol-5-amine and its structurally related compounds, which have emerged as pivotal scaffolds in modern medicinal chemistry. The strategic incorporation of a bromine atom and an amino group onto the indole ring offers versatile handles for synthetic elaboration, leading to the development of potent kinase inhibitors and other therapeutic agents. This document details the synthetic pathways, physicochemical properties, and biological activities of these compounds, with a focus on their applications in oncology. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development in this promising area.
Introduction
The indole nucleus is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. Halogenation of the indole ring, particularly bromination, provides a powerful tool for modulating the compound's physicochemical properties and metabolic stability, and serves as a key functional group for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions.
This compound, in particular, has garnered significant interest as a versatile building block in the synthesis of targeted therapies. The presence of the bromine atom at the 7-position and the amino group at the 5-position allows for regioselective functionalization, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This guide will delve into the synthesis, properties, and therapeutic potential of this core structure and its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 196205-07-9 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Off-white to light brown solid | Commercially available |
| Purity | Typically ≥95% | [1] |
| Storage | Store at 2-8°C, protected from light | Commercially available |
Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established indole syntheses. A likely pathway involves the initial synthesis of a substituted nitroaniline, followed by indole ring formation and subsequent reduction of the nitro group.
Proposed Synthetic Pathway
A probable synthetic route commences with the bromination of 4-chloro-2-nitroaniline, followed by a Fischer indole synthesis or a related cyclization method to form the indole ring, and concludes with the reduction of the nitro group to the desired amine. A more direct, though less detailed, approach involves the reduction of a bromo-nitro-indole precursor.
Experimental Protocol: Reduction of a Nitro-Indole Precursor
This protocol is adapted from the reduction of a closely related compound, 5-bromo-3-nitro-1H-indole, and is expected to be effective for the synthesis of this compound from a 7-bromo-5-nitro-1H-indole precursor.[2]
Materials:
-
7-Bromo-5-nitro-1H-indole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 7-bromo-5-nitro-1H-indole (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Biological Activities and Applications in Drug Discovery
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. The bromo-indole scaffold serves as a versatile platform for the development of targeted therapies.
Pan-HER Kinase Inhibition
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases (EGFR/HER1, HER2, HER3, and HER4) are key drivers in many cancers. Pan-HER inhibitors, which target multiple members of this family, offer a broad therapeutic approach. Notably, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine molecular skeleton has been identified as an effective scaffold for developing both reversible and irreversible pan-HER inhibitors.[3] This highlights the potential of the this compound core in the design of novel anticancer agents.
FGFR and VEGFR Kinase Inhibition
Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are also critical receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Bromo-indole derivatives have been explored as inhibitors of these kinases. The ability to functionalize the bromo-indole scaffold allows for the fine-tuning of selectivity and potency against these important oncogenic targets.
Quantitative Biological Data
| Compound/Derivative | Target(s) | Cell Line(s) | IC₅₀ (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | Not specified | HepG2, A549, Skov-3 | 2.357 - 3.012 | [4] |
| 5-Bromo-7-azaindolin-2-one derivative (23c) | Not specified | A549 | 3.103 | [4] |
| 5-Bromo-7-azaindolin-2-one derivative (23d) | Not specified | Skov-3 | 3.721 | [4] |
| 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine derivative (9a) | FGFR1, FGFR2 | - | 0.035, 0.017 | [5] |
| FIIN-1 (a covalent FGFR inhibitor with an indole core) | FGFR1, FGFR2, FGFR3, FGFR4 | - | 0.0092, 0.0062, 0.0119, 0.189 | [6] |
Experimental Protocols for Kinase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound derivatives against key kinase targets.
Pan-HER Kinase Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the IC₅₀ of a test compound against HER-dependent cancer cell lines.
Materials:
-
HER-dependent cancer cell line (e.g., SK-BR-3 for HER2, A431 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add the diluted compound to the cells and incubate for 72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro FGFR Kinase Assay (Biochemical)
This protocol outlines a biochemical assay to measure the direct inhibition of FGFR kinase activity.
Materials:
-
Recombinant human FGFR kinase
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add the FGFR kinase and substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.
-
Generate Luminescence: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
In Vitro VEGFR Kinase Assay (Biochemical)
This protocol is similar to the FGFR assay and is designed to measure the direct inhibition of VEGFR kinase activity.
Materials:
-
Recombinant human VEGFR kinase (e.g., VEGFR2)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Max Assay kit (or similar)
-
96-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Add the VEGFR kinase and substrate mixture to each well.
-
Initiate Reaction: Add ATP to start the reaction and incubate at room temperature.
-
Stop Reaction and Measure ATP: Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. The strategic placement of the bromine and amine functionalities on the indole scaffold provides a robust platform for the synthesis of potent and selective kinase inhibitors. The demonstrated activity of derivatives against key oncogenic targets such as the HER family, FGFRs, and VEGFRs underscores the significant therapeutic potential of this chemical space. The synthetic routes, biological data, and experimental protocols detailed in this guide are intended to serve as a valuable resource for researchers dedicated to the development of next-generation targeted therapies. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to unlock their full clinical potential.
References
- 1. CAS 196205-07-9 | 3H30-9-76 | MDL MFCD09753942 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Bromo-1H-indol-5-amine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Bromo-1H-indol-5-amine, a valuable building block in the development of novel therapeutics. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
The synthesis is a two-step process commencing with the preparation of the intermediate, 5-Bromo-7-nitro-1H-indole, followed by the reduction of the nitro group to yield the final amine product. This protocol provides detailed methodologies, reagent quantities, and reaction conditions to ensure reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 5-Bromo-7-nitro-1H-indole | 4-Bromo-2-nitroaniline | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Toluene | Not specified | Not specified |
| This compound | 5-Bromo-7-nitro-1H-indole | Stannous chloride dihydrate (SnCl₂·2H₂O) | Ethanol | High | High |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-7-nitro-1H-indole
This protocol is based on a general procedure for the synthesis of substituted indoles from o-alkynylanilines.
Materials:
-
4-Bromo-2-nitroaniline
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-2-nitroaniline in toluene, add triethylamine.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.
-
Add (trimethylsilyl)acetylene dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, 2-(trimethylsilylethynyl)-4-bromo-6-nitroaniline, is then subjected to a cyclization reaction.
-
Dissolve the crude product in a suitable solvent (e.g., methanol) and treat with a desilylating agent that also promotes cyclization, such as potassium carbonate or TBAF (tetrabutylammonium fluoride).
-
Heat the mixture to reflux until the reaction is complete as monitored by TLC.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-Bromo-7-nitro-1H-indole by silica gel column chromatography.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 5-Bromo-7-nitro-1H-indole to the corresponding amine.
Materials:
-
5-Bromo-7-nitro-1H-indole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-7-nitro-1H-indole in ethanol.
-
Add stannous chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthetic workflow for this compound.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Bromo-1H-indol-5-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The indole scaffold is a privileged structure in numerous biologically active molecules, and functionalization at the 7-position allows for the exploration of new chemical space in drug discovery programs.[1]
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and heteroaryl-substituted compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. While the general principles of the Suzuki coupling are well-established, the specific reaction conditions for substrates bearing potentially interfering functional groups, such as the free amine in this compound, may require careful optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid can be represented by the following general scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling of bromoindoles is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes conditions that have been reported for the Suzuki coupling of various bromo-indoles and related nitrogen-rich heterocycles. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Bromo-Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 95 | [2] |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 91-99 | [3] |
| 3 | 4-Bromo-7-azaindole derivative | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | ~100 | 3-4 | Good | |
| 4 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Water | 120 (MW) | 1.5 | 91 | |
| 5 | N-Boc-7-bromo-1H-indole | Arylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | - | |
| 6 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 2 | 70 |
Note: The yields and conditions are specific to the cited substrates and may vary for this compound.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for Suzuki-Miyaura couplings of related bromo-heterocycles. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: General Suzuki-Miyaura Coupling Procedure
This protocol outlines a general method for the coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, DMF, Toluene, DME), potentially with water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-2.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indol-5-amine.
Note on the Amino Group: The free amine at the 5-position may coordinate to the palladium catalyst, potentially inhibiting the reaction. If low yields are observed, protection of the amine group (e.g., as a Boc-carbamate) prior to the Suzuki coupling may be necessary. The protecting group can then be removed in a subsequent step.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, a microwave reactor can be utilized.
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2 equiv.).
-
Add the solvent (e.g., water or a mixture of an organic solvent and water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation to the desired temperature (e.g., 120-140 °C) for a specified time (e.g., 1-2 hours).
-
After cooling, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) and palladium(II) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
The following diagram illustrates the key steps in the experimental procedure for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Bromo-1H-indol-5-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The indole scaffold itself is a privileged structure, frequently found in biologically active compounds, due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The strategic placement of a bromine atom at the 7-position and an amino group at the 5-position provides orthogonal handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) through various synthetic transformations, leading to the optimization of potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on its role in the generation of diverse chemical scaffolds targeting key oncogenic signaling pathways.
Key Applications in Kinase Inhibitor Synthesis
The primary utility of this compound in kinase inhibitor synthesis lies in its versatile reactivity, allowing for the introduction of various substituents at both the 5-amino and 7-bromo positions. This dual functionality enables the construction of complex molecular architectures capable of targeting different kinase families.
1. Synthesis of Pan-HER Inhibitors:
Derivatives of bromo-indol-5-amine have been successfully utilized in the development of pan-HER (Human Epidermal Growth Factor Receptor) inhibitors.[1][2] The HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of HER signaling is a hallmark of many cancers, making them important therapeutic targets. The indole-amine scaffold can be elaborated to interact with the ATP-binding site of these kinases. For instance, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine has been identified as an effective molecular skeleton for developing both reversible and irreversible pan-HER inhibitors.[1][2] While this is a structural isomer, similar synthetic strategies can be envisioned for the 7-bromo analogue.
2. Versatile Precursor for Cross-Coupling Reactions:
The bromine atom at the 7-position serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other functionalities.
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties, which can occupy hydrophobic pockets within the kinase active site.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the connection of the indole core to other nitrogen-containing heterocycles or side chains.
-
Sonogashira Coupling: To install alkyne functionalities, providing a linear and rigid linker to other molecular fragments.
The amino group at the 5-position can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions to build upon the core scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound and related bromo-indole derivatives, which are fundamental to the synthesis of kinase inhibitors.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of an aryl bromide (e.g., a derivative of this compound) with an amine.
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add the this compound derivative, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed coupling of an aryl bromide with a boronic acid or ester.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid/ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the this compound derivative, boronic acid/ester, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to 80-100 °C, stirring for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors derived from a bromo-indol-5-amine scaffold, highlighting the potential of this chemical starting point in generating potent compounds.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound C5 | EGFR, HER2, HER4 | 1.3, 11.2, 4.5 | [1][2] |
| (N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine) | |||
| Compound C6 | EGFR, HER2, HER4 | 2.5, 15.8, 6.7 | [1][2] |
| (Derivative of C5) |
Note: The data presented is for N-(3-bromo-1H-indol-5-yl) derivatives, a structural isomer of the 7-bromo analog. This data is included to illustrate the potential of the bromo-indol-5-amine scaffold in kinase inhibitor design.
Mandatory Visualizations
Caption: Synthetic workflow for generating kinase inhibitors.
Caption: Inhibition of the HER signaling pathway.
Conclusion
This compound represents a highly valuable and strategic building block in the design and synthesis of novel kinase inhibitors. Its inherent structural features, combined with the versatility of the amino and bromo functionalities, provide a robust platform for the development of potent and selective drug candidates. The provided protocols and data serve as a foundational guide for researchers to effectively utilize this scaffold in their drug discovery programs, paving the way for the development of next-generation targeted cancer therapeutics.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 7-Bromo-1H-indol-5-amine. The indole scaffold is a significant pharmacophore in drug discovery, and efficient purification of its derivatives is crucial for subsequent biological evaluation and development. This protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), and UV detection. The methodology is designed to provide high-purity this compound, suitable for demanding research and development applications.
Introduction
This compound is a halogenated indole derivative with potential applications in medicinal chemistry as a building block for the synthesis of biologically active compounds. The purity of such intermediates is paramount for the integrity of subsequent synthetic steps and the reliability of biological screening data. High-performance liquid chromatography (HPLC) is a widely utilized technique for the purification of small organic molecules due to its high resolution and efficiency.[1] This document provides a detailed protocol for the purification of this compound using RP-HPLC, based on established methods for the separation of bromo-indole compounds.[1][2][3]
Experimental Protocols
Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase components.
-
Ensure the sample is fully dissolved, using vortexing or sonication if necessary.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter prior to injection.[2] This step is critical to prevent clogging of the HPLC system.[2]
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this purification. The following parameters are recommended as a starting point and can be optimized for specific instruments and impurity profiles.
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 5 µm particle size, 120 Å pore size, 4.6 x 250 mm | A C18 column is a good initial choice for the reverse-phase separation of indole derivatives.[1][2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic modifier like TFA helps to protonate the amine group, improving peak shape and resolution.[2][4] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC.[2][3] |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient elution is recommended to ensure the separation of the target compound from impurities with varying polarities.[1][2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical to semi-preparative HPLC. |
| Column Temperature | 25 °C (Ambient) | Temperature control can improve the reproducibility of retention times. |
| Detection Wavelength | 254 nm or 280 nm | Indole derivatives exhibit strong UV absorbance at these wavelengths.[1][2] A wavelength of 254 nm is a good starting point.[2] |
| Injection Volume | 10-100 µL (dependent on sample concentration and column size) |
Post-Purification Processing
-
Collect the fractions containing the purified this compound based on the chromatogram.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid TFA salt. Alternatively, the pH of the solution can be adjusted with a base to precipitate the free amine, which can then be collected by filtration.
Data Presentation
The following table summarizes the expected results for a successful purification of this compound. The exact retention time may vary depending on the specific HPLC system, column, and slight variations in mobile phase composition.
| Compound | Expected Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 12.5 ± 1.0 | >98% | >85% |
Purity is typically assessed by the peak area percentage at the detection wavelength.
Mandatory Visualization
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions with the basic amine group.- Column degradation. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid).[2][4]- Use a modern, end-capped C18 column with low silanol activity.[4] |
| Poor Resolution | - Inappropriate mobile phase composition or gradient. | - Optimize the gradient slope and initial/final mobile phase compositions.- Consider using methanol instead of acetonitrile as the organic modifier. |
| Ghost Peaks | - Contaminated mobile phase.- Carryover from previous injections. | - Use high-purity, HPLC-grade solvents.[2]- Run a blank gradient (injecting only the mobile phase) to wash the column.[2] |
| Low Recovery | - Compound precipitation in the tubing.- Adsorption to the column. | - Ensure the sample is fully dissolved in the initial mobile phase.- Check for compound stability under acidic conditions. |
Conclusion
The described RP-HPLC method provides a reliable and efficient protocol for the purification of this compound. By following the detailed experimental procedure and utilizing the recommended HPLC parameters, researchers can obtain the target compound with high purity, which is essential for its further use in drug discovery and development. The method parameters can be further optimized to suit specific laboratory conditions and impurity profiles.
References
Characterization of 7-Bromo-1H-indol-5-amine: Application Notes and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical techniques for the characterization of 7-Bromo-1H-indol-5-amine, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the methodologies for spectroscopic and chromatographic analysis, including data interpretation and experimental workflows.
Overview and Physicochemical Properties
This compound is a substituted indole with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.07 g/mol . Its purity is typically reported to be around 95.0%. The presence of the bromine atom and the amine group on the indole scaffold makes it a versatile building block in medicinal chemistry. Accurate characterization is crucial for ensuring the quality and reliability of subsequent synthetic steps and biological assays.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (NH) | ~8.0 | - |
| H-2 | ~7.2 | ~125.0 |
| H-3 | ~6.4 | ~102.0 |
| H-4 | ~7.5 | ~123.0 |
| C-5 | - | ~140.0 |
| H-6 | ~6.8 | ~115.0 |
| C-7 | - | ~113.0 |
| C-3a | - | ~128.0 |
| C-7a | - | ~135.0 |
Note: These are predicted values based on the analysis of similar bromo-indole structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 2: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z (Calculated) | Proposed Fragment | Expected Relative Abundance | Notes |
| 210/212 | [M]⁺ (Molecular Ion) | Medium | Isotopic pattern for one bromine atom (approx. 1:1 ratio) should be observed. |
| 131 | [M-Br]⁺ | High | Loss of the bromine atom. |
| 104 | [M-Br-HCN]⁺ | Medium | Subsequent loss of hydrogen cyanide from the pyrrole ring. |
Note: This data is predicted based on the fragmentation of similar indole compounds. The presence of the characteristic isotopic pattern for bromine is a key diagnostic feature.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Dissolve the sample to be analyzed in the mobile phase to a similar concentration.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the standards and the sample.
-
Acquire the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Determine the purity of the sample by calculating the peak area percentage.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample from this curve.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound, which can be compared to the theoretical values to confirm the empirical formula.
Table 4: Theoretical Elemental Composition of this compound (C₈H₇BrN₂)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 45.52 |
| Hydrogen (H) | 3.34 |
| Bromine (Br) | 37.86 |
| Nitrogen (N) | 13.27 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Provide a pure, dry sample (typically 2-5 mg) of this compound.
-
-
Instrumentation:
-
Utilize a CHN analyzer for carbon, hydrogen, and nitrogen analysis.
-
Bromine content can be determined by various methods, including ion chromatography after combustion.
-
-
Analysis:
-
The instrument combusts the sample at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Compare the experimental percentages with the theoretical values to confirm the elemental composition.
-
Visualized Workflows
Diagram 1: General Workflow for the Characterization of this compound
Caption: A typical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.
Diagram 2: HPLC Analysis Workflow
Caption: A detailed workflow for the quantitative analysis and purity assessment of this compound using HPLC.
The Strategic Role of 7-Bromo-1H-indol-5-amine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: 7-Bromo-1H-indol-5-amine is a pivotal starting material in medicinal chemistry, serving as a versatile scaffold for the construction of complex heterocyclic molecules. Its unique bifunctionality, featuring a reactive bromine atom and a nucleophilic amine group on the indole core, allows for sequential and site-selective modifications. This enables the synthesis of a diverse array of pharmaceutical intermediates, particularly those targeting protein kinases, which are crucial in the development of novel anti-cancer therapies. The strategic placement of the bromo and amino groups facilitates the exploration of chemical space and the optimization of structure-activity relationships (SAR) for potent and selective drug candidates.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern drug discovery for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.
-
Synthesis of Kinase Inhibitors: The indole nucleus is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP. By functionalizing the 7-bromo position and utilizing the 5-amino group for further derivatization, researchers can synthesize potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and members of the Human Epidermal Growth Factor Receptor (HER) family.[1][2][3] Derivatives of bromoindoles are key components in the development of targeted therapies for a range of cancers.[4]
-
Development of Anti-Cancer Agents: The N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton has been identified as an effective framework for creating both reversible and irreversible pan-HER inhibitors, highlighting the importance of the indol-5-amine moiety in anti-tumor drug design.[2][3] These compounds can effectively target various cancer cell lines by inhibiting critical signaling pathways.
Data Presentation
The following tables summarize representative quantitative data for key cross-coupling reactions involving bromo-aromatic systems, providing an indication of expected yields for the derivatization of this compound.
Table 1: Representative Yields for Buchwald-Hartwig Amination of Bromo-Aromatic Compounds
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 95 | General Protocol[5] |
| 5-Bromoindole | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 88 | General Protocol[5] |
| 6-Bromoindazole | Piperidine | RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | 92 | [6] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromo-Indoles
| Bromo-Indole Derivative | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | [7] |
| 7-Bromo-1H-indol-2-yl boronic acid | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | General Protocol[8][9] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 90 | [10] |
Experimental Protocols
The following are detailed, adaptable protocols for the key synthetic transformations of this compound. These are generalized procedures based on established methods for similar substrates and may require optimization for specific derivatives.[5][11]
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize N-aryl or N-alkyl derivatives of this compound via palladium-catalyzed C-N cross-coupling.
Materials:
-
This compound
-
Aryl or alkyl amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add the desired amine (1.2 mmol) to the reaction mixture.
-
Finally, add sodium tert-butoxide (1.5 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-N-substituted-1H-indol-5-amine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 7-aryl or 7-heteroaryl substituted 1H-indol-5-amine derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL).
-
Add sodium carbonate (2.0 mmol) to the mixture.
-
Purge the solution with nitrogen or argon for 15 minutes to degas.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted-1H-indol-5-amine.
Visualizations
Caption: Workflow for the Buchwald-Hartwig Amination.
Caption: Workflow for the Suzuki-Miyaura Coupling.
Caption: Inhibition of the FGFR Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 7-Bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 7-bromo-1H-indol-5-amine, a key transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol outlines the reaction conditions, purification methods, and characterization of the N-alkylated product.
Introduction
The N-alkylation of indoles is a fundamental synthetic methodology in medicinal chemistry. The substituent introduced on the indole nitrogen can significantly influence the molecule's pharmacological properties, including binding affinity, selectivity, and metabolic stability. This compound is a versatile starting material, and its selective N-alkylation provides access to a diverse range of compounds for drug discovery and development. The presence of a primary amino group on the indole ring presents a challenge for selective N1-alkylation, and protection of the amino group may be necessary to achieve the desired product.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A strong base is used to deprotonate the nitrogen atom of the indole ring, forming a nucleophilic indolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the N-alkylated product and a salt byproduct.[1][2] Due to the presence of the nucleophilic amino group at the 5-position, a competing N5-alkylation can occur. To ensure selectivity for the indole nitrogen (N1), protection of the 5-amino group (e.g., as a carbamate or amide) is highly recommended prior to N-alkylation. This protocol will first describe the direct N-alkylation and then discuss the protection strategy.
Experimental Protocols
This section details the materials and methods for the N-alkylation of this compound. A representative procedure using methyl iodide as the alkylating agent is provided.
Materials and Reagents
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
General Procedure for N-Alkylation
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[1][2]
-
Alkylation: Slowly add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1][2] Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[2]
Data Presentation
Table 1: Reagent Quantities for N-methylation of this compound
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Weight/Volume |
| This compound | 1.0 | 211.06 | 1.0 | 211 mg |
| Sodium Hydride (60%) | 1.2 | 24.00 (as 100%) | 1.2 | 48 mg |
| Methyl Iodide | 1.1 | 141.94 | 1.1 | 77 µL (d=2.28 g/mL) |
| Anhydrous DMF | - | - | - | 5 mL |
Note: The yield of the desired N1-alkylated product may be compromised due to side reactions at the 5-amino group.
Strategy for Selective N1-Alkylation: Protection of the 5-Amino Group
To improve the selectivity and yield of the N1-alkylation, protection of the 5-amino group is recommended. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
1. Protection of the 5-Amino Group:
-
React this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and purify the resulting Boc-protected indole.
2. N1-Alkylation of the Protected Indole:
-
Use the general N-alkylation procedure described above with the Boc-protected this compound as the starting material.
3. Deprotection of the 5-Amino Group:
-
After successful N1-alkylation, the Boc group can be removed by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in a suitable solvent.
-
Neutralize the reaction mixture and extract the final N1-alkylated this compound.
Visualization of Experimental Workflow
Caption: Workflow for direct vs. selective N-alkylation of this compound.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can quench the base and the indolate anion.[1] Increasing the reaction temperature or using a stronger base might be necessary.
-
Poor Selectivity: If a mixture of N1- and N5-alkylated products is obtained in the direct alkylation, employing the protection-deprotection strategy is the most effective solution.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of the alkylating agent or the reaction time.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere.
-
Anhydrous DMF is a combustible liquid and a potential teratogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
Methyl iodide is a toxic and volatile liquid. Handle with extreme care in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
References
Application Notes and Protocols: 7-Bromo-1H-indol-5-amine as a Precursor for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and are increasingly utilized as scaffolds for the development of fluorescent probes. Their inherent fluorescence, coupled with the versatility for chemical modification, makes them ideal candidates for designing sensors for various biological and environmental analytes. 7-Bromo-1H-indol-5-amine is a promising but underexplored precursor for the synthesis of novel fluorescent probes. The presence of two distinct functional groups, a bromine atom at the 7-position and an amino group at the 5-position, offers orthogonal handles for chemical derivatization. This allows for the strategic introduction of fluorophores and recognition moieties to create sophisticated molecular sensors.
This document provides a conceptual framework for the application of this compound as a precursor for a hypothetical fluorescent probe for the detection of pH changes. The proposed probe, IndoleProbe-pH , is designed based on established principles of photoinduced electron transfer (PeT).
Conceptual Design of IndoleProbe-pH
The proposed fluorescent probe, IndoleProbe-pH , utilizes the this compound scaffold. A dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is introduced at the 5-amino position to serve as the fluorophore. The indole nitrogen will act as a PeT-based quenching group in its deprotonated state. Protonation of the indole nitrogen in acidic conditions is expected to suppress the PeT process, leading to a "turn-on" fluorescence response. The bromine at the 7-position remains as a potential site for further modification to tune the probe's properties or for conjugation to other molecules.
Proposed Signaling Pathway
The sensing mechanism of IndoleProbe-pH is based on the modulation of photoinduced electron transfer from the indole nitrogen to the excited dansyl fluorophore.
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 7-Bromo-1H-indol-5-amine
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 7-Bromo-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic sequence commencing with the regioselective nitration of 7-Bromo-1H-indole to yield 7-Bromo-5-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine. This application note furnishes detailed experimental protocols, tabulated quantitative data, and a visual workflow to ensure reproducibility and facilitate adoption by researchers and scientists.
Introduction
Substituted indoles are privileged scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. Specifically, this compound serves as a crucial intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and receptor modulators. The strategic placement of the bromo and amino functionalities allows for diverse downstream chemical modifications, making a reliable and scalable synthetic route to this compound highly desirable.
The synthetic strategy outlined herein addresses the challenges associated with the direct functionalization of the indole nucleus. Direct nitration of indoles is often complicated by the high reactivity of the pyrrole ring, which can lead to a mixture of regioisomers and polymerization byproducts. To circumvent these issues, this protocol employs a regioselective nitration of the benzene ring, followed by a robust reduction of the nitro intermediate.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step process:
-
Step 1: Nitration of 7-Bromo-1H-indole. 7-Bromo-1H-indole is subjected to nitration to introduce a nitro group at the C-5 position, yielding 7-Bromo-5-nitro-1H-indole.
-
Step 2: Reduction of 7-Bromo-5-nitro-1H-indole. The intermediate, 7-Bromo-5-nitro-1H-indole, is then reduced to the target compound, this compound, via catalytic hydrogenation.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Equipment
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and dropping funnels, is required. A magnetic stirrer with heating capabilities and a rotary evaporator are also necessary. For the reduction step, access to a hydrogenation apparatus or a setup for handling hydrazine hydrate is essential.
Step 1: Synthesis of 7-Bromo-5-nitro-1H-indole
This procedure is adapted from established methods for the regioselective nitration of substituted indoles.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-1H-indole.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled flask with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while maintaining the temperature at 0-5 °C.
-
Add the prepared nitrating mixture dropwise to the solution of 7-Bromo-1H-indole over 30-60 minutes. The reaction temperature should be strictly maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is then dried under vacuum to yield 7-Bromo-5-nitro-1H-indole. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
This protocol utilizes a catalytic transfer hydrogenation method with palladium on carbon and hydrazine hydrate, which is an efficient and commonly used method for the reduction of nitroarenes.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 7-Bromo-5-nitro-1H-indole from Step 1 and a suitable solvent such as ethanol or methanol.
-
To this suspension, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).
-
Heat the mixture to a gentle reflux (approximately 60-70 °C).
-
Slowly and cautiously add hydrazine hydrate (a significant molar excess, e.g., 10-20 equivalents) dropwise to the refluxing mixture. Caution: The reaction can be exothermic, and gas evolution (nitrogen) will occur. Ensure adequate ventilation and controlled addition.
-
After the addition is complete, maintain the reaction at reflux and monitor its progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry; keep it wet during filtration and handle it appropriately.
-
The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents and Conditions for the Synthesis of 7-Bromo-5-nitro-1H-indole
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 7-Bromo-1H-indole | (e.g., 5.0 g) | 1.0 |
| Conc. H₂SO₄ | (e.g., 25 mL) | - |
| Fuming HNO₃ | (e.g., 1.1 mL) | ~1.1 |
| Reaction Temperature | 0-5 °C | - |
| Reaction Time | 1-2 hours | - |
| Typical Yield | 75-85% | - |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 7-Bromo-5-nitro-1H-indole | (e.g., 4.0 g) | 1.0 |
| 10% Pd/C | (e.g., 0.4 g) | ~10 mol% |
| Solvent (Ethanol) | (e.g., 80 mL) | - |
| Hydrazine Hydrate | (e.g., 8.0 mL) | ~10 |
| Reaction Temperature | Reflux (~70 °C) | - |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 80-90% | - |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Application Notes and Protocols: Methods for Functionalizing the Indole Ring of 7-Bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 7-Bromo-1H-indol-5-amine. This versatile starting material features multiple reactive sites, offering a rich platform for generating diverse molecular libraries for drug discovery and development. The strategic placement of the bromine atom at the C7 position and the amine group at the C5 position allows for selective modifications of both the benzene and pyrrole portions of the indole scaffold.
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Functionalization of the indole core is a key strategy for modulating the biological and physical properties of these molecules.[3] This guide covers key palladium-catalyzed cross-coupling reactions at the C7 position, derivatization of the C5-amino group, N-H functionalization, and advanced C-H activation strategies.
Overview of Functionalization Strategies
The this compound scaffold offers several avenues for chemical modification. The primary sites for functionalization are the C7-bromo position, the C5-amino group, the N1-H of the indole ring, and the C-H bonds at the C2, C3, C4, and C6 positions. A logical workflow for derivatization often involves an initial protection step, followed by selective functionalization.
Caption: Logical workflow for the functionalization of this compound.
Functionalization at the C7-Position via Cross-Coupling
The bromine atom at the C7 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For many of these reactions, protection of the indole N-H is recommended to prevent side reactions and catalyst inhibition.[4][5]
Data Summary: C7 Cross-Coupling Reactions
The following table summarizes typical starting conditions for various cross-coupling reactions. These conditions are based on protocols for similar bromoindole substrates and should be optimized for this compound.
| Reaction Type | Coupling Partner | Typical Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | (Hetero)Aryl Boronic Acid/Ester | Pd(OAc)₂ / SPhos (2-5%) or Pd(dppf)Cl₂ (5%) | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 60 - 110 °C / 5 - 24 h | 60 - 99[1][5] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI (3-5%) | Et₃N or DIPA | DMF or THF | RT - 80 °C / 3 - 24 h | 85 - 95[6][7] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BrettPhos (1-5%) | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80 - 110 °C / 12 - 24 h | 70 - 96[3] |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (5%) | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 120 °C / 12 - 24 h | 60 - 85 |
Experimental Protocols for C7-Functionalization
Protocol 1: N-Boc Protection of this compound
-
Principle: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent cross-coupling.
-
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add Et₃N and DMAP to the solution.
-
Add a solution of Boc₂O in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-7-Bromo-1H-indol-5-amine.
-
Protocol 2: Suzuki-Miyaura Coupling
-
Principle: Palladium-catalyzed C-C bond formation between the C7-bromo position and an organoboron compound.[1] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8]
-
Reagents and Materials:
-
N-Boc-7-Bromo-1H-indol-5-amine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)[1]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a Schlenk flask or sealable reaction vessel, add N-Boc-7-Bromo-1H-indol-5-amine, the arylboronic acid, and K₃PO₄.[9]
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon); repeat this cycle three times.[9]
-
Add the palladium catalyst and ligand.
-
Add the degassed dioxane/water solvent mixture via syringe.[4]
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Sonogashira Coupling
-
Principle: A palladium- and copper-cocatalyzed reaction to couple the C7-bromo position with a terminal alkyne, forming a C(sp²)-C(sp) bond.[6]
-
Reagents and Materials:
-
N-Boc-7-Bromo-1H-indol-5-amine (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) or THF
-
-
Procedure:
-
In a flask, combine N-Boc-7-Bromo-1H-indol-5-amine, PdCl₂(PPh₃)₂, and CuI.[6]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.[6]
-
Stir the reaction at the desired temperature (e.g., 80 °C) for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination
-
Principle: Palladium-catalyzed C-N bond formation between an aryl halide and an amine.[3][10] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[3][11]
-
Reagents and Materials:
-
N-Boc-7-Bromo-1H-indol-5-amine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos or another suitable biarylphosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add N-Boc-7-Bromo-1H-indol-5-amine, NaOtBu, the palladium precatalyst, and the ligand to an oven-dried reaction tube.
-
Add a stir bar, and then add anhydrous toluene followed by the amine coupling partner.[7]
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Dilute with ethyl acetate, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify by column chromatography.[3]
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Functionalization at Other Positions
C5-Amino Group Derivatization
The C5-amino group is a nucleophile and can be readily functionalized via standard methods such as acylation, sulfonylation, or reductive amination without requiring a metal catalyst.
Protocol 5: Acylation of the C5-Amino Group
-
Principle: Formation of an amide bond by reacting the C5-amino group with an acylating agent.
-
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Acyl chloride or anhydride (1.1 equiv.)
-
Pyridine or Triethylamine (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acylated product, which can be purified by recrystallization or column chromatography.
-
C-H Functionalization
Direct functionalization of the indole C-H bonds is a modern, atom-economical strategy.[12] The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position.[13] Accessing the less reactive C2, C4, or C6 positions often requires specific directing groups on the indole nitrogen.[14][15]
-
C2/C3 Positions: Due to the electron-rich nature of the pyrrole ring, functionalization often occurs at C3. If C3 is blocked, C2 becomes the next most reactive site for many reactions.[12]
-
C4/C6 Positions: Functionalization at the benzene core (C4-C7) is more challenging.[14][15] Rhodium(III) and Ruthenium(II) catalyzed reactions have been developed for regioselective C-H activation at C4 and C7, often guided by a directing group at the N1 position.[16][17] These advanced methods provide powerful tools for creating highly substituted indole derivatives.
General Experimental Workflow
The following diagram outlines a standard workflow for setting up, running, and working up a typical palladium-catalyzed cross-coupling reaction. Adherence to an inert atmosphere is critical for success.[4]
Caption: General experimental workflow for cross-coupling reactions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. soc.chim.it [soc.chim.it]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1H-indol-5-amine
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 7-Bromo-1H-indol-5-amine.
Synthesis Overview
The recommended synthetic pathway for this compound involves a two-step process starting from 7-Bromo-1H-indole:
-
Regioselective Nitration: Electrophilic nitration of 7-Bromo-1H-indole to selectively form 7-Bromo-5-nitro-1H-indole.
-
Chemoselective Reduction: Reduction of the nitro group of 7-Bromo-5-nitro-1H-indole to the corresponding amine, yielding the final product.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Step 1: Regioselective Nitration of 7-Bromo-1H-indole
Q1: My nitration reaction is producing a low yield of the desired 7-bromo-5-nitro-1H-indole and a mixture of other isomers. How can I improve the regioselectivity?
A1: Low regioselectivity is a common challenge in indole nitration. The electron-rich indole ring is prone to attack at multiple positions. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated, directing the electrophilic nitronium ion (NO₂⁺) to the benzene ring, primarily at the C5 and C6 positions. The presence of the deactivating bromo group at C7 further influences the position of nitration.
-
Possible Cause: Incorrect reaction conditions favoring other isomers (e.g., C3, C4, or C6).
-
Solution:
-
Temperature Control: Maintain a low temperature (typically -10°C to 0°C) throughout the addition of the nitrating agent to minimize side reactions and degradation.
-
Protecting Groups: Consider protecting the indole nitrogen with an acetyl or tosyl group before nitration. This can alter the electronic distribution and may improve selectivity for the C5 position. The protecting group can be removed in a subsequent step.
-
Nitrating Agent: While mixed acid is common, other nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes offer different selectivity.
-
Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?
A2: Indoles are highly susceptible to acid-catalyzed polymerization, especially under the harsh conditions of nitration.
-
Possible Cause: The indole nucleus is degrading and polymerizing in the strong acid.
-
Solution:
-
Slow Addition: Add the nitrating agent very slowly to the solution of 7-bromo-1H-indole while ensuring efficient stirring and cooling. This prevents localized high concentrations of the nitrating agent and heat buildup.
-
Solvent Choice: Using a co-solvent like acetic acid can sometimes help to maintain homogeneity and control the reaction rate.
-
Milder Conditions: If polymerization is severe, explore milder nitrating conditions, although this may impact the reaction rate and regioselectivity.
-
Caption: Troubleshooting logic for the nitration of 7-Bromo-1H-indole.
Step 2: Chemoselective Reduction of 7-Bromo-5-nitro-1H-indole
Q3: My reduction reaction is leading to the loss of the bromine substituent (debromination). How can I achieve a more selective reduction?
A3: Hydrodebromination is a known side reaction during the reduction of halogenated nitroarenes, particularly with catalytic hydrogenation under harsh conditions.
-
Possible Cause: The catalyst and reaction conditions are too aggressive, leading to the cleavage of the C-Br bond.
-
Solution:
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and often effective method for the chemoselective reduction of nitro groups in the presence of halogens. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a palladium catalyst (Pd/C) often provides milder conditions than high-pressure hydrogenation and can prevent debromination.
-
-
Reaction Conditions for Catalytic Hydrogenation: If using H₂ gas, use a lower pressure and temperature. The addition of a base (e.g., triethylamine) can sometimes suppress hydrodehalogenation.
-
Q4: The reduction of the nitro group is incomplete, and I have a mixture of the starting material and the desired amine. How can I drive the reaction to completion?
A4: Incomplete reduction can be due to several factors, including catalyst deactivation or insufficient reducing agent.
-
Possible Cause:
-
Insufficient amount of reducing agent.
-
Deactivation of the catalyst (if applicable).
-
Low reaction temperature or short reaction time.
-
-
Solution:
-
Stoichiometry: Ensure an adequate excess of the reducing agent is used (e.g., 3-5 equivalents of SnCl₂·2H₂O).
-
Catalyst Loading: If using a heterogeneous catalyst like Pd/C, ensure a proper catalyst loading (typically 5-10 mol%).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time or increase the temperature if necessary.
-
Data Presentation
| Parameter | Step 1: Nitration (HNO₃/H₂SO₄) | Step 2: Reduction (SnCl₂·2H₂O) | Step 2: Reduction (H₂/Pd/C) |
| Starting Material | 7-Bromo-1H-indole | 7-Bromo-5-nitro-1H-indole | 7-Bromo-5-nitro-1H-indole |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | SnCl₂·2H₂O, Ethanol | H₂ (gas), 10% Pd/C, Ethanol |
| Temperature | -10°C to 0°C | Reflux (approx. 78°C) | Room Temperature |
| Typical Reaction Time | 1-2 hours | 2-4 hours | 4-12 hours |
| Reported Yield Range | 50-70% (for the 5-nitro isomer) | 75-90% | 80-95% (if debromination is avoided) |
| Common Side Products | C4, C6-nitro isomers, Tar | Residual starting material | Debrominated product |
Note: Yields are estimates based on analogous reactions and may vary depending on specific experimental conditions and optimization.
Experimental Protocols
Protocol 1: Nitration of 7-Bromo-1H-indole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-Bromo-1H-indole (1.0 eq.) in concentrated sulfuric acid at -10°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 7-bromo-1H-indole, maintaining the reaction temperature below 0°C.
-
Reaction Monitoring: Stir the mixture at 0°C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Purification: The crude product, a mixture of isomers, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 7-bromo-5-nitro-1H-indole isomer.
Protocol 2: Reduction of 7-Bromo-5-nitro-1H-indole with SnCl₂
-
Reaction Setup: In a round-bottom flask, suspend 7-Bromo-5-nitro-1H-indole (1.0 eq.) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Technical Support Center: Purification of 7-Bromo-1H-indol-5-amine
This guide provides troubleshooting advice and frequently asked questions for the purification of 7-Bromo-1H-indol-5-amine, targeting common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities can originate from unreacted starting materials, byproducts of the synthetic route, and degradation of the product. Potential impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursors to the indole ring or brominating agents.
-
Isomeric impurities: Positional isomers formed during the bromination step are possible, such as other bromo-indol-amine isomers.
-
Oxidation products: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow or brown discoloration.[1]
-
Poly-brominated species: Over-bromination can lead to the formation of di- or tri-brominated indole derivatives.
Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I remove the color?
A colored product typically indicates the presence of oxidized impurities. The electron-rich indole nucleus is sensitive to air and light, which can lead to the formation of colored byproducts.[1]
To decolorize your product, consider the following:
-
Recrystallization with activated carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon can adsorb the colored impurities. Hot filter the solution to remove the carbon, then allow the solution to cool for crystallization.[1]
-
Column chromatography: This is often effective at separating the desired product from colored, more polar impurities.
-
Inert atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: During column chromatography, my compound streaks or does not move from the baseline. What can I do?
This is a common issue when purifying compounds containing amine groups on silica gel. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing.
Here are some solutions:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your mobile phase, can neutralize the acidic sites on the silica gel and improve the elution of your amine-containing compound.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, amine-functionalized silica can be very effective for the purification of basic compounds.[2]
-
Increase solvent polarity: If the compound is not moving, a more polar eluent system is required. For highly polar amines, a solvent system such as dichloromethane with a gradient of methanol containing a small percentage of ammonium hydroxide can be effective.[3]
Q4: What is a good starting point for a recrystallization solvent system?
Finding the ideal recrystallization solvent often requires some experimentation. A good solvent will dissolve the compound when hot but not when cold. For indole derivatives, common solvents to screen include:
-
Alcohols (methanol, ethanol)
-
Esters (ethyl acetate)
-
Chlorinated solvents (dichloromethane)
-
Hydrocarbons (hexane, heptane)
-
A mixture of solvents, such as ethyl acetate/hexane or dichloromethane/hexane, can also be effective.
Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
Purification Strategy Overview
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Cost-effective, scalable, can yield highly pure crystalline material. | Finding a suitable solvent can be time-consuming; may not be effective for all impurities; potential for product loss in the mother liquor. | Removing minor impurities from a relatively pure crude product (>90%). |
| Column Chromatography (Silica Gel) | Versatile, can separate compounds with a wide range of polarities. | Can be time-consuming and require large volumes of solvent; basic compounds may streak without a modifier. | Separating complex mixtures of impurities with different polarities. |
| Column Chromatography (Alumina/Amine-functionalized Silica) | Reduces tailing of basic compounds. | Can be more expensive than standard silica gel. | Purification of basic compounds like this compound. |
| Acid-Base Extraction | Good for separating basic compounds from neutral or acidic impurities. | Requires the use of acids and bases, which may need to be removed in subsequent steps; may not separate structurally similar basic impurities. | A preliminary purification step to remove non-basic impurities. |
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for bromo-amino indoles is a mixture of hexane and ethyl acetate. If the compound is very polar, dichloromethane and methanol may be more suitable. To prevent streaking, add 0.1-1% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot and show crystal formation upon cooling.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Side reactions in the synthesis of 7-Bromo-1H-indol-5-amine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 7-Bromo-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process:
-
Nitration: Introduction of a nitro group at the C5 position of 7-bromo-1H-indole to form 7-bromo-5-nitro-1H-indole.
-
Reduction: Subsequent reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: What are the primary challenges and side reactions in the nitration of 7-bromo-1H-indole?
The main challenges during the nitration step are controlling regioselectivity and preventing degradation of the indole ring.[1] Key side reactions include:
-
Polymerization: The electron-rich indole nucleus is susceptible to acid-catalyzed polymerization, leading to insoluble materials and low yields.[1]
-
Formation of undesired isomers: Nitration can potentially occur at other positions on the indole ring if not properly controlled.
-
Oxidation: Strong nitrating agents can lead to the formation of oxindole byproducts.
Q3: How can I avoid side reactions during the nitration step?
To minimize side reactions, consider the following:
-
Use of mild nitrating agents: Non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are often preferred over traditional strong acids such as a nitric acid/sulfuric acid mixture.[1][2]
-
Low reaction temperatures: Conducting the reaction at low temperatures (e.g., 0-5 °C) helps to control the reaction rate and reduce the formation of byproducts.[1]
-
Protecting groups: While not always necessary, protection of the indole nitrogen (e.g., with a tosyl or Boc group) can improve selectivity and stability.[3]
Q4: What are the potential side reactions during the reduction of the nitro group?
The reduction of 7-bromo-5-nitro-1H-indole is generally a clean reaction. However, potential issues include:
-
Incomplete reduction: This results in a mixture of the desired amine and the starting nitro compound.
-
Hydrodebromination: In some cases, the bromine atom can be removed during catalytic hydrogenation, leading to the formation of 5-amino-1H-indole.
-
Product instability: The final product, this compound, can be susceptible to air oxidation, leading to colored impurities.[4]
Q5: How can I purify the final product, this compound?
Standard purification techniques for bromo-amino indoles include:
-
Column chromatography: Silica gel chromatography is commonly used to separate the desired product from impurities.[5][6]
-
Recrystallization: This method can be effective for obtaining highly pure crystalline material.[5]
Troubleshooting Guides
Issue 1: Low Yield or No Product in the Nitration Step
| Potential Cause | Recommended Solution |
| Acid-induced polymerization of the indole ring. [1] | Use a milder, non-acidic nitrating agent (e.g., benzoyl nitrate).[1][2] |
| Reaction temperature is too high. | Maintain a low temperature (0-5 °C or lower) throughout the addition of the nitrating agent.[1] |
| Inappropriate nitrating agent for the substrate. | Experiment with different nitrating agents, such as tetramethylammonium nitrate with trifluoroacetic anhydride.[1] |
| Degradation of starting material. | Ensure the purity of the 7-bromo-1H-indole starting material. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity) in the Nitration Step
| Potential Cause | Recommended Solution |
| Highly reactive indole nucleus. | Consider protecting the indole nitrogen with a suitable protecting group (e.g., Tosyl, Boc) to direct nitration to the desired position.[3] |
| Reaction conditions favor multiple substitution sites. | Optimize the solvent and temperature. A less polar solvent may improve selectivity. |
| Isomerization during workup. | Ensure a neutral or slightly basic workup to prevent acid-catalyzed rearrangement. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Insufficient reducing agent or catalyst. | Increase the equivalents of the reducing agent (e.g., SnCl₂) or the loading of the catalyst (e.g., Pd/C). |
| Deactivated catalyst. | Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Poor hydrogen gas pressure (for catalytic hydrogenation). | Ensure the system is properly sealed and increase the hydrogen pressure if necessary.[7] |
Issue 4: Product Degradation or Discoloration Upon Isolation
| Potential Cause | Recommended Solution |
| Air oxidation of the aminoindole product. [4] | Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and protected from light. |
| Residual acidic or basic impurities. | Ensure the product is thoroughly washed and neutralized during workup. |
| Decomposition on silica gel. | If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Workflow and Side Reactions
The following diagrams illustrate the general synthetic workflow and potential side reactions.
Caption: General synthetic workflow for this compound.
Caption: Potential side reactions during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-1H-indol-5-amine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 7-Bromo-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary amino group at the 5-position is the most common site for derivatization. Standard reactions include:
-
Acylation: Formation of amides using acyl chlorides or anhydrides.
-
Sulfonylation: Formation of sulfonamides using sulfonyl chlorides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
N-Alkylation/Reductive Amination: Introduction of alkyl groups at the 5-amino position.
-
N-Arylation: Formation of a diarylamine, often through palladium-catalyzed cross-coupling reactions.
The indole nitrogen (N-1) can also be derivatized, typically after protection of the more reactive 5-amino group.
Q2: How does the bromine substituent at the 7-position affect the reactivity of the 5-amino group?
A2: The bromine atom is an electron-withdrawing group. This can slightly decrease the nucleophilicity of the 5-amino group compared to an unsubstituted indol-5-amine, potentially requiring slightly more forcing reaction conditions (e.g., longer reaction times, higher temperatures, or use of a catalyst).
Q3: What are the key considerations for protecting the indole N-H during derivatization of the 5-amino group?
A3: For many reactions at the 5-amino position under basic or neutral conditions, protection of the indole N-H is not strictly necessary. However, if strongly basic conditions or reagents that can react with the indole nitrogen are used (e.g., some alkylating agents), N-protection may be required. Common protecting groups for indoles include Boc, Ts (tosyl), and SEM. The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.
Q4: What are the best practices for purifying derivatives of this compound?
A4: Purification strategies depend on the polarity and stability of the synthesized derivative.
-
Column Chromatography: Silica gel is commonly used. For basic derivatives that may streak on silica, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent or using an amine-functionalized silica gel can improve separation.[1][2]
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For challenging separations or to obtain high purity material, reversed-phase preparative HPLC is a powerful option.
Troubleshooting Guides
Acylation Reactions
Issue 1: Low or no conversion to the amide product.
| Possible Cause | Troubleshooting Steps |
| Low Nucleophilicity of the Amine | The electron-withdrawing effect of the bromine may reduce the reactivity of the 5-amino group. Add a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl or carboxylic acid byproduct and drive the reaction forward. |
| Poor Quality Acylating Agent | Acyl chlorides and anhydrides can hydrolyze if exposed to moisture. Use freshly opened or properly stored reagents. |
| Inappropriate Solvent | Ensure the starting materials are soluble in the chosen solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically good choices. |
| Insufficient Temperature | Some acylations may require gentle heating. Monitor the reaction for potential side reactions if increasing the temperature. |
Issue 2: Formation of multiple products.
| Possible Cause | Troubleshooting Steps |
| Diacylation | Although less common for the indole N-H, it is a possibility. Use a stoichiometric amount of the acylating agent. |
| Side reactions with the indole ring | Under strongly acidic conditions, the indole ring can be susceptible to side reactions. Perform the reaction under neutral or basic conditions. |
Sulfonylation Reactions
Issue 1: The reaction is sluggish or does not go to completion.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | Bulky sulfonyl chlorides may react slowly. Increase the reaction temperature or consider using a more potent catalyst. |
| Inadequate Base | Pyridine is a common solvent and base for sulfonylation. If the reaction is slow, a stronger non-nucleophilic base like DBU could be considered, although care must be taken to avoid side reactions. |
Urea Formation
Issue 1: The isocyanate reagent degrades before reacting.
| Possible Cause | Troubleshooting Steps |
| Moisture in the reaction | Isocyanates are highly reactive towards water. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction with solvent | Avoid protic solvents like alcohols, which will react with the isocyanate to form carbamates. |
Issue 2: The reaction produces a complex mixture.
| Possible Cause | Troubleshooting Steps |
| Self-polymerization of the isocyanate | Add the isocyanate slowly to the solution of the amine. |
| Formation of symmetrical urea byproducts | This can occur if the isocyanate reacts with a molecule of itself. Using a slight excess of the amine can help to minimize this. |
N-Alkylation
Issue 1: Over-alkylation leading to secondary or tertiary amines.
| Possible Cause | Troubleshooting Steps |
| High reactivity of the mono-alkylated product | The mono-alkylated product can be more nucleophilic than the starting amine.[3] Use a large excess of the starting amine or consider reductive amination as a more controlled method.[3] |
| Reaction conditions are too harsh | Lower the reaction temperature and use a less polar solvent to reduce the rate of subsequent alkylations.[3] |
Issue 2: Low yield of the desired N-alkylated product.
| Possible Cause | Troubleshooting Steps |
| Poor reactivity of the aniline | The electron-withdrawing bromine may necessitate higher temperatures.[3] |
| Inappropriate base or solvent | For alkylation with alkyl halides, a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile is often effective. |
| Catalyst poisoning (if applicable) | In catalytic reductive aminations, ensure the purity of all reagents. |
Data Presentation
Table 1: General Reaction Conditions for Derivatization of Aromatic Amines (Adaptable for this compound)
| Derivatization | Reagent | Solvent | Base | Temperature (°C) | Typical Yields (for related compounds) |
| Acylation | Acyl Chloride or Anhydride | DCM, THF, or Pyridine | Pyridine or Et3N | 0 to RT | 70-95% |
| Sulfonylation | Sulfonyl Chloride | Pyridine or DCM | Pyridine | RT to 50 | 60-90%[4] |
| Urea Formation | Isocyanate | THF or DCM | None | 0 to RT | 80-99%[5][6] |
| N-Alkylation | Alkyl Halide | DMF or Acetonitrile | K2CO3 or Cs2CO3 | RT to 80 | 50-85% |
| Reductive Amination | Aldehyde or Ketone, NaBH4 | Methanol or Ethanol | Acetic Acid (cat.) | 0 to RT | 60-90%[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Acylation
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Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.
-
Add a suitable base such as triethylamine (1.5 eq.) or pyridine (used as solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Urea Formation
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM.
-
Cool the solution to 0 °C.
-
Add the isocyanate (1.05 eq.) dropwise.
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Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low-yielding derivatization reactions.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Degradation pathways of 7-Bromo-1H-indol-5-amine and storage recommendations
Technical Support Center: 7-Bromo-1H-indol-5-amine
This guide provides essential information for researchers, scientists, and drug development professionals on the stability, degradation, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored under the following conditions. These recommendations are compiled from supplier data sheets and general best practices for indole and aromatic amine compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The indole and amine functional groups are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Protect from light; store in an amber vial or dark location. | Indole compounds can be light-sensitive and may undergo photochemical degradation. |
| Moisture | Store in a tightly sealed container in a dry place. | The compound is a solid and should be protected from moisture to prevent hydrolysis and clumping. |
Q2: My solid this compound has changed color from off-white to brownish. What could be the cause?
A2: A color change to brown is a common indicator of degradation, likely due to oxidation. Both the indole ring and the aromatic amine group are susceptible to oxidation, especially when exposed to air and/or light over time. This process can lead to the formation of highly conjugated, colored polymeric byproducts. It is crucial to store the compound under an inert atmosphere and protected from light to prevent this.
Q3: I'm observing unexpected peaks in my LC-MS/NMR analysis of an aged sample. What are the likely degradation products?
A3: While specific degradation pathways for this compound are not extensively published, degradation can be inferred from the known reactivity of indoles and aromatic amines.[1][2] The most probable degradation route is oxidation. Key degradation products could include hydroxylated species, ketones, and dimers. The indole ring is often hydroxylated at the 2- and 3-positions, leading to intermediates like oxindoles and isatins.[3][4]
Potential Degradation Pathways
The primary degradation concern for this compound is oxidation. The electron-rich indole nucleus and the exocyclic amino group are both susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and trace metals.
Diagram: Postulated Oxidative Degradation Pathway
The following diagram illustrates a potential pathway for the oxidative degradation of this compound, based on established indole chemistry.[3][4]
Caption: A potential oxidative degradation pathway for this compound.
Experimental Protocols & Troubleshooting
Protocol 1: How to Prepare a Stock Solution to Minimize Degradation
-
Preparation: Use a high-purity, inert solvent (e.g., anhydrous DMSO or DMF, Argon-sparged). Avoid solvents that may contain peroxides (e.g., aged ethers) or are highly acidic.
-
Weighing: Weigh the solid compound quickly and avoid prolonged exposure to the atmosphere.
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Dissolution: Add the degassed solvent to the vial containing the solid under a stream of inert gas (e.g., Argon or Nitrogen).
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.
Protocol 2: How to Monitor Compound Purity by HPLC-UV
-
System: A reverse-phase HPLC system with a C18 column and a UV detector is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point. The acid helps to protonate the amine, leading to better peak shape.
-
Detection: Monitor at multiple wavelengths, such as 220 nm and 280 nm, as the indole chromophore absorbs in this region.
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Inject the standard to determine its retention time and peak area.
-
Inject the sample to be tested.
-
Compare the chromatograms. The appearance of new peaks, especially those at earlier retention times (more polar), or a decrease in the main peak area, indicates degradation.
-
-
Quantification: Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Troubleshooting Workflow
If you suspect your compound has degraded, follow this logical workflow to identify and mitigate the issue.
Caption: A logical workflow for troubleshooting issues related to compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial degradation of monocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in 7-Bromo-1H-indol-5-amine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-1H-indol-5-amine. The following sections address common impurities encountered during synthesis and provide detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: Common impurities in this compound typically arise from the synthetic route and potential degradation. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these may include the corresponding substituted aniline or indole precursors.
-
Isomeric Impurities: Formation of other positional isomers such as 5-bromo-1H-indol-7-amine or 6-bromo-1H-indol-5-amine can occur, particularly during bromination steps.
-
Reaction Byproducts: In syntheses involving palladium-catalyzed cross-coupling reactions, byproducts like homocoupled products can be formed.[1]
-
Residual Catalysts: Traces of palladium catalysts and ligands used in cross-coupling reactions are a common impurity.
-
-
Degradation Products:
-
Oxidized Impurities: The indole nucleus can be susceptible to oxidation, leading to colored byproducts, especially when exposed to air and light.
-
Hydrolysis Products: Under acidic conditions, bromo-indolamine compounds can potentially undergo hydrolysis.
-
Q2: My this compound product is discolored. What is the likely cause and how can I fix it?
A2: Discoloration, often appearing as a yellow or brown tint, is typically due to oxidized impurities or residual starting materials. The indole ring is sensitive to air and light, which can lead to the formation of colored byproducts. To decolorize your product, recrystallization with activated carbon is an effective method. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.
Q3: How can I detect the level of palladium impurity in my sample?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method for quantifying trace amounts of palladium. For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities, with a common limit for palladium being around 10 ppm in the final active pharmaceutical ingredient (API).
Q4: What is the best general-purpose purification method for obtaining high-purity this compound?
A4: For general-purpose purification to remove a range of impurities, column chromatography on silica gel is highly effective. It can separate the desired product from unreacted starting materials, most byproducts, and isomeric impurities. For achieving the highest purity, especially for downstream applications, a combination of column chromatography followed by recrystallization is often recommended.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities
Symptom: HPLC or LC-MS analysis shows multiple peaks with the same mass-to-charge ratio as the product, and NMR spectroscopy indicates the presence of closely related aromatic signals.
Cause: Non-selective bromination or side reactions during the indole ring formation can lead to the formation of positional isomers.
Solution:
-
Column Chromatography: This is the most effective method for separating isomeric impurities. Careful optimization of the solvent system is crucial. A gradient elution from a non-polar to a more polar solvent system can enhance separation.
-
Recrystallization: If the isomeric impurity is present in a small amount, fractional crystallization might be effective. The choice of solvent is critical and needs to be determined experimentally.
Issue 2: Residual Palladium Catalyst Contamination
Symptom: ICP-MS analysis indicates palladium levels above the acceptable limit. The product may also have a dark coloration.
Cause: Homogeneous palladium catalysts used in cross-coupling reactions can be challenging to remove completely. The nitrogen atom in the indole ring can chelate with palladium, making it more soluble in the organic phase.
Solution:
-
Filtration through Celite: For insoluble palladium species, filtration of the reaction mixture through a pad of Celite can be effective.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium, which is then removed by filtration. Be aware that this may also lead to some loss of the desired product through non-specific adsorption.
-
Palladium Scavengers: Using solid-supported scavengers with high affinity for palladium (e.g., thiol-functionalized silica) is a highly effective method. The scavenger is stirred with the product solution and then filtered off.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Target Impurities | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Minor impurities, colored byproducts | >99% (if initial purity is >95%) | Cost-effective, simple setup | Lower yield, may not remove closely related isomers |
| Column Chromatography | Starting materials, byproducts, isomers | 98-99.5% | High resolution, versatile | More time-consuming, requires larger solvent volumes |
| Acid-Base Extraction | Acidic and neutral impurities | Variable (used as a pre-purification step) | Good for removing non-basic impurities | Product may be unstable under acidic conditions |
| Activated Carbon | Colored impurities, residual palladium | >99% (when used with recrystallization) | Excellent for decolorizing | Potential for product loss due to adsorption |
| Palladium Scavengers | Residual palladium catalyst | <10 ppm of Pd | Highly selective for palladium | Higher cost compared to other methods |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure: a. Prepare a slurry of silica gel in hexane and pack a glass column. b. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. c. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column. d. Elute the column with the solvent gradient. e. Collect fractions and monitor them by TLC. f. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Decolorization and Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
Procedure: a. Dissolve the impure compound in the minimum amount of hot solvent. b. Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution. c. Heat the mixture at reflux for 10-15 minutes. d. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. e. Allow the filtrate to cool slowly to room temperature to form crystals. f. Cool the mixture in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Removal of Residual Palladium using a Thiol-Based Scavenger
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Dissolution: Dissolve the crude or partially purified product containing palladium in a suitable solvent (e.g., THF, toluene).
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Scavenging: Add a thiol-functionalized silica scavenger (typically 2-4 equivalents relative to the initial palladium loading).
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours.
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Filtration: Filter off the scavenger resin and wash it with the same solvent.
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Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
How to resolve poor solubility of 7-Bromo-1H-indol-5-amine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor solubility of 7-Bromo-1H-indol-5-amine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The limited solubility of this compound can be attributed to its molecular structure. The presence of both a hydrogen-bond-donating amine (-NH2) group and an indole N-H group allows for strong intermolecular hydrogen bonding. This can lead to the formation of a stable, high-lattice-energy crystal structure that is difficult for many organic solvents to disrupt.
Q2: What are the initial signs of poor solubility I should watch for during my experiments?
A2: Signs of poor solubility include the presence of undissolved solid particles in the solvent even after vigorous stirring or vortexing, a cloudy or hazy appearance of the solution, or the precipitation of the compound over time, especially after a temperature change.
Q3: Are there any recommended starting solvents for dissolving this compound?
A3: Based on the solubility of structurally related bromo-indole compounds, polar aprotic solvents are often a good starting point.[1] Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are known to be effective for similar molecules.[1] However, the optimal solvent is application-dependent and may require experimental screening.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Steps: Physical Intervention
Q: My this compound is not dissolving in my selected solvent. What are the first steps I should take?
A: Before altering the chemical composition of your system, simple physical methods can be employed to enhance dissolution. These methods increase the kinetic energy of the system and can help overcome the initial energy barrier for dissolution.
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Sonication: Use an ultrasonic bath to break apart agglomerates of the solid powder and increase the surface area exposed to the solvent.
-
Vortexing/Stirring: Ensure adequate agitation to keep the solid suspended and maximize contact with the solvent.
-
Heating: Gently warming the mixture can significantly increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures. Always check the compound's stability before applying heat.
Chemical Intervention: Modifying the Solvent System
Q: The physical methods provided insufficient improvement. What is the next logical step?
A: If physical methods are not sufficient, modifying the solvent system is the next approach. Co-solvency is a powerful technique for increasing the solubility of poorly soluble compounds.[2][3]
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Co-solvency: This involves adding a miscible solvent in which the compound has higher solubility (a "co-solvent") to the initial solvent.[3] This combination can disrupt the solute-solute interactions more effectively than a single solvent. For example, if your primary solvent is ethanol, adding a small percentage of DMSO or DMF can significantly improve solubility.
Advanced Strategies: Altering the Compound's Form or Environment
Q: I am still facing solubility issues, or I am restricted in the solvents I can use. What other strategies can I employ?
A: Several advanced techniques can be utilized, which involve either modifying the pH of the medium or altering the solid-state properties of the compound.
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pH Adjustment: The amine group on this compound is basic and can be protonated. By adding a small amount of a suitable acid, you can form a salt, which is often significantly more soluble in polar solvents than the free base.[3][4] This is a common and highly effective strategy for compounds with ionizable groups.[4]
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Solid Dispersion: This technique involves dispersing the compound in a hydrophilic carrier matrix at a molecular level.[5] Methods like solvent evaporation or melt extrusion can be used.[5] The resulting solid dispersion can have a much faster dissolution rate and higher apparent solubility because the individual molecules of the compound are separated by the carrier.[5]
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Particle Size Reduction: Decreasing the particle size of the compound increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate.[4] Techniques such as micronization can be employed to achieve this.[4]
Quantitative Data Summary
While specific experimental solubility data for this compound is not widely published, the table below summarizes its key physicochemical properties and provides estimated solubility in common solvents based on data for the related compound, 5-Bromoindole.[6]
Disclaimer: The solubility data presented below is an estimate based on a structurally similar compound and should be used as a guideline. Experimental verification is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [7] |
| Molecular Weight | 211.06 g/mol | [7] |
| Appearance | Solid | - |
| Storage Temperature | 2-8°C | [8] |
| Estimated Solubility | ||
| Dimethyl Sulfoxide (DMSO) | High solubility (e.g., ~100 mg/mL) | [6] |
| Ethanol, Chloroform | Soluble | [6] |
| Water | Sparingly soluble (e.g., ~126 mg/L) | [6] |
Experimental Protocols
Protocol 1: Solubility Screening with a Co-solvent System
Objective: To determine an effective co-solvent system for dissolving this compound.
Materials:
-
This compound
-
Primary solvent (e.g., Ethanol)
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Co-solvent (e.g., DMSO)
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
Methodology:
-
Prepare a stock solution of the primary solvent.
-
In a series of vials, add a pre-weighed amount of this compound.
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Create a range of co-solvent mixtures (e.g., 95:5, 90:10, 80:20 primary solvent to co-solvent).
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Add a fixed volume of each solvent mixture to the corresponding vial.
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Stir the vials at a constant temperature for a set period (e.g., 2 hours).
-
Visually inspect for dissolution. For quantitative analysis, filter the solutions and analyze the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: pH-Modification for Solubility Enhancement
Objective: To improve the solubility of this compound in a polar protic solvent through pH adjustment.
Materials:
-
This compound
-
Solvent (e.g., water or ethanol/water mixture)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bars
Methodology:
-
Suspend a known amount of this compound in the chosen solvent.
-
Monitor the initial pH of the suspension.
-
Slowly add 0.1 M HCl dropwise to the suspension while stirring.
-
Observe the dissolution of the solid as the pH decreases.
-
Record the pH at which complete dissolution occurs.
-
Note: Ensure the final pH is compatible with your experimental system.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG))
-
A common solvent for both the compound and the carrier (e.g., methanol or ethanol)
-
Rotary evaporator
Methodology:
-
Dissolve both this compound and the hydrophilic carrier in the common solvent in a specific ratio (e.g., 1:5 drug to carrier).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under a vacuum to remove any residual solvent.
-
The resulting solid can be scraped and used for dissolution studies.
Visualizations
Caption: A workflow for troubleshooting the poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. longdom.org [longdom.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 196205-07-9 | 3H30-9-76 | MDL MFCD09753942 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound | 196205-07-9 [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 7-Bromo-1H-indol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 7-Bromo-1H-indol-5-amine, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its bifunctional nature. The presence of both a bromine atom at the 7-position and an amino group at the 5-position on the indole scaffold can lead to several complications:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the 5-amino group and the indole nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1]
-
Competing Reactivity: The N-H bond of the amino group and the indole can undergo side reactions, especially under basic conditions.
-
Substrate-Specific Catalyst Requirements: The electron-donating nature of the amino group can affect the reactivity of the aryl bromide, necessitating careful selection of the catalyst system to achieve high yields.
Q2: Which type of palladium catalyst and ligand should I choose for a Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura coupling of this compound, the choice of catalyst and ligand is critical. For electron-rich substrates like this, bulky, electron-rich phosphine ligands are often beneficial.
-
Recommended Starting Points:
-
Rationale: Bulky ligands can accelerate the reductive elimination step of the catalytic cycle and help to prevent catalyst deactivation.
Q3: What are the key considerations for a Buchwald-Hartwig amination with this compound?
A3: For a successful Buchwald-Hartwig amination, the selection of the ligand and base is paramount.
-
Recommended Catalyst Systems:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are generally required to facilitate the C-N bond formation.[2]
-
-
Base Selection: A strong, non-nucleophilic base is necessary. Common choices include NaOtBu, LHMDS, and K₃PO₄. The choice of base can be substrate-dependent and may require screening.
Q4: Can I perform a Sonogashira coupling on this compound? What conditions should I start with?
A4: Yes, a Sonogashira coupling should be feasible. For indole substrates, both traditional copper-co-catalyzed and copper-free conditions can be employed. Copper-free conditions are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[3]
-
Typical Conditions:
-
Catalyst: A palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.
-
Copper Co-catalyst (optional): CuI.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Solvent: Anhydrous THF or DMF.
-
-
For Challenging Substrates: If standard conditions fail, consider using more robust catalyst systems with bulky, electron-rich phosphine ligands like XPhos.[3]
Troubleshooting Guides
Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened, high-purity reagents. Consider using a more stable palladium precatalyst. |
| Inappropriate Ligand | For electron-rich substrates like this compound, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Incorrect Base | The strength and nature of the base are critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. Ensure the base is finely ground for better reactivity. |
| Poor Solubility | Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene/water) to ensure all components are soluble. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require heating to proceed at an optimal rate. |
Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Debromination (Hydrodehalogenation) | The bromo group is replaced by a hydrogen atom. | Ensure solvents are not a source of hydrides. Optimize the ligand and base combination. |
| Homocoupling of Starting Material | Two molecules of the starting material couple together. | This can be caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Protodeboronation (in Suzuki Coupling) | The boronic acid coupling partner loses its boron group. | Use boronic esters (e.g., pinacol esters) instead of boronic acids. Minimize reaction time and control the temperature. |
Data Presentation
The following tables provide representative quantitative data for cross-coupling reactions on analogous bromo-indole substrates. These should serve as a good starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-indoles
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | 92[4] |
| 2 | o-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | 95[4] |
| 3 | p-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | 98[4] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave (100) | 0.5-0.7 | High |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-indoles
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | High |
| 2 | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 85[5] |
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-indoles
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[1] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[1] |
Experimental Protocols
The following are generalized protocols that should be optimized for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%, if used).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Overcoming challenges in the regioselective functionalization of 7-Bromo-1H-indol-5-amine
Welcome to the technical support center for the regioselective functionalization of 7-Bromo-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this versatile indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenges stem from the presence of multiple reactive sites with varying nucleophilicity and susceptibility to electrophilic or metal-catalyzed reactions. Key challenges include:
-
Chemoselectivity: Differentiating between the nucleophilic indole nitrogen (N1) and the exocyclic 5-amino group.
-
Regioselectivity on the indole core: Controlling reactions at the electron-rich C3 position versus other positions (C2, C4, C6) on the indole ring.
-
Reactivity of the C7-Bromo position: Ensuring efficient participation in cross-coupling reactions without interference from the 5-amino group.
-
Protecting group strategy: Selecting and implementing an orthogonal protecting group strategy for the N1 and 5-amino positions is crucial for directing reactivity to the desired site.
Q2: Which protecting group should I use for the 5-amino group?
A2: The choice of protecting group for the 5-amino group is critical for successful regioselective functionalization. The tert-butoxycarbonyl (Boc) group is a common and effective choice. It protects the amino group from participating in N-alkylation or acylation reactions at the indole nitrogen and is stable under the basic conditions often used for such reactions. The Boc group can be readily removed under acidic conditions.
Q3: How can I selectively functionalize the indole nitrogen (N1)?
A3: Selective functionalization at the N1 position typically requires prior protection of the more nucleophilic 5-amino group. Once the 5-amino group is protected (e.g., as a Boc-carbamate), the indole nitrogen can be deprotonated with a suitable base (e.g., NaH, K2CO3) and then reacted with an electrophile (e.g., alkyl halide, acyl chloride).
Q4: What are the common issues with palladium-catalyzed cross-coupling reactions at the C7-bromo position?
A4: The primary issue is potential catalyst inhibition or deactivation by the Lewis basic 5-amino group, which can coordinate to the palladium center and disrupt the catalytic cycle.[1][2][3] To mitigate this, it is often necessary to:
-
Protect the 5-amino group.
-
Use bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst.
-
Carefully select the base and solvent to optimize the reaction conditions.
Troubleshooting Guides
Problem 1: Low yield in N1-alkylation/acylation
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of indole N-H | Use a stronger base (e.g., NaH instead of K2CO3). Ensure anhydrous reaction conditions as trace water can quench the base. |
| Competition from the 5-amino group | Protect the 5-amino group with a suitable protecting group like Boc before attempting N1-functionalization. |
| Poor solubility of the starting material | Screen different anhydrous polar aprotic solvents like DMF, DMSO, or THF. |
| Side reactions or decomposition | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. |
Problem 2: Poor conversion in Suzuki-Miyaura coupling at the C7 position
| Possible Cause | Troubleshooting Step |
| Catalyst inhibition by the 5-amino group | Protect the 5-amino group (e.g., with Boc). Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for challenging substrates.[1] |
| Inactive catalyst system | Use a pre-formed palladium catalyst or ensure complete in-situ reduction of a Pd(II) precatalyst. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[1] |
| Protodeboronation of the boronic acid | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[1] |
| Homocoupling of the boronic acid | Ensure rigorous exclusion of oxygen from the reaction mixture.[1] |
Problem 3: Lack of regioselectivity in electrophilic substitution
| Possible Cause | Troubleshooting Step |
| High reactivity of the indole core | The C3 position is the most nucleophilic site in the indole ring. To direct electrophilic substitution to other positions, consider using a directing group strategy. |
| Strongly activating 5-amino group | Protection of the 5-amino group can modulate its activating effect and influence the regioselectivity of electrophilic attack. |
| Harsh reaction conditions | Use milder reaction conditions (lower temperature, less reactive electrophile) to improve selectivity. |
Experimental Protocols & Data
Protocol 1: Protection of the 5-Amino Group with Boc Anhydride
This protocol describes a general procedure for the protection of the 5-amino group of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add TEA or DIPEA (1.2 eq) to the solution.
-
Add a solution of (Boc)2O (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl (7-bromo-1H-indol-5-yl)carbamate.
| Reactant | Product | Yield |
| 5-aminoindole | tert-butyl (1H-indol-5-yl)carbamate | High |
Note: This is a general procedure and may require optimization for this compound.
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-5-(Boc-amino)-1H-indole
This protocol provides a starting point for the Suzuki-Miyaura coupling at the C7 position.
Materials:
-
tert-butyl (7-bromo-1H-indol-5-yl)carbamate
-
Arylboronic acid (1.5 - 2.0 eq)
-
Pd2(dba)3 (1-2 mol%)
-
SPhos (2-4 mol%)
-
K3PO4 (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional)
Procedure:
-
To an oven-dried reaction vessel, add tert-butyl (7-bromo-1H-indol-5-yl)carbamate, the arylboronic acid, K3PO4, Pd2(dba)3, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[1]
-
Add degassed 1,4-dioxane (and a small amount of degassed water if beneficial) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 95 |
Table adapted from literature on similar substrates. Yields are representative and may vary.
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows for the functionalization of this compound.
References
Refining the work-up procedure for 7-Bromo-1H-indol-5-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 7-Bromo-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 7-bromo-5-nitro-1H-indole. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid combinations being prevalent.
Q2: What are the critical parameters to control during the work-up of the this compound synthesis?
The critical parameters include ensuring the complete removal of the catalyst (in case of catalytic hydrogenation) or metal salts (in case of reductions using metals like tin or iron), careful pH adjustment during aqueous washes to ensure the product is in its free base form for efficient extraction, and the use of appropriate solvents for extraction and purification to maximize yield and purity.
Q3: My final product, this compound, appears to be unstable. How can I best store it?
Aminoindoles can be susceptible to oxidation and degradation, often indicated by a change in color. For optimal stability, it is recommended to store the purified this compound as a solid under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C is preferable).
Q4: Can I use the crude this compound solution directly in the next step without isolation?
In some cases, particularly after catalytic hydrogenation where the primary byproduct is the removed catalyst, the filtered solution of the product can be used directly in the subsequent reaction. However, this is highly dependent on the specific requirements of the next synthetic step and the purity of the crude solution. It is generally advisable to perform a preliminary purity analysis (e.g., by TLC or LC-MS) before proceeding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reduction of the nitro group. | - Extend the reaction time. - Increase the amount of reducing agent or catalyst. - For catalytic hydrogenation, ensure the system is properly purged with hydrogen and that the catalyst is active. |
| Product loss during aqueous work-up. | - Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Adjust the pH of the aqueous layer to >8 to ensure the amine is in its free base form, which is more soluble in organic solvents. | |
| Product degradation. | - Perform the work-up and purification steps as quickly as possible. - Avoid exposing the product to strong light or high temperatures. | |
| Product is Contaminated with Starting Material (7-bromo-5-nitro-1H-indole) | Incomplete reaction. | - Monitor the reaction progress closely using TLC or LC-MS until all starting material is consumed. - If the reaction has stalled, consider adding more reducing agent or fresh catalyst. |
| Product is Contaminated with Inorganic Salts (e.g., tin salts) | Insufficient removal of metal salts during work-up. | - After basifying the reaction mixture, ensure a sufficient amount of a suitable solvent is used to fully precipitate the metal hydroxides. - Thoroughly wash the filter cake with the extraction solvent to recover any adsorbed product. - A brine wash of the combined organic extracts can help remove residual inorganic impurities. |
| Difficulty in Purifying the Final Product by Column Chromatography | The product is highly polar and may streak on silica gel. | - Use a solvent system with a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve the chromatography. - Consider using a different stationary phase, such as alumina. |
| Isolated Product is Darkly Colored | Oxidation of the aminoindole. | - Minimize exposure to air and light during and after purification. - Purge solvents with an inert gas before use. - Consider recrystallization as a final purification step to improve color. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines a general procedure for the reduction of 7-bromo-5-nitro-1H-indole using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
7-bromo-5-nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve 7-bromo-5-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr hydrogenator can be used) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
The resulting filtrate contains the this compound and can either be used directly for the next step or concentrated under reduced pressure to yield the crude product for further purification.
Protocol 2: Synthesis of this compound via Tin(II) Chloride Reduction
This protocol describes the reduction of 7-bromo-5-nitro-1H-indole using stannous chloride (SnCl₂) in the presence of hydrochloric acid.
Materials:
-
7-bromo-5-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated sodium bicarbonate solution or 2 M sodium hydroxide solution
-
Brine
Procedure:
-
To a solution of 7-bromo-5-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq).
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture (e.g., to 50-70°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts and wash the precipitate thoroughly with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for refining the this compound work-up.
Validation & Comparative
Comparison of 7-Bromo-1H-indol-5-amine with other brominated indole isomers
For Researchers, Scientists, and Drug Development Professionals
Brominated indoles are a class of heterocyclic organic compounds that have garnered significant attention in the scientific community for their diverse and potent biological activities. The position of the bromine atom on the indole ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of 7-Bromo-1H-indol-5-amine and other brominated indole isomers, supported by experimental data to aid researchers in drug discovery and development. While direct comparative data for this compound is limited in the available literature, this guide collates information on various brominated indole isomers to provide a broader understanding of their structure-activity relationships.
Physicochemical Properties
The position of the bromine atom on the indole ring affects properties such as lipophilicity and electronic distribution, which in turn can influence cell permeability and target binding affinity. A comparative summary of predicted physicochemical properties is presented below.
| Property | This compound | 5-Bromo-1H-indole | 6-Bromo-1H-indole |
| Molecular Formula | C₈H₇BrN₂ | C₈H₆BrN | C₈H₆BrN |
| Molecular Weight | 211.06 g/mol | 196.05 g/mol | 196.05 g/mol |
| LogP (predicted) | 1.8 | 2.6 | 2.6 |
| pKa (predicted) | Basic: 4.5 (amine) | Acidic: 16.5 (NH) | Acidic: 16.6 (NH) |
Comparative Biological Activity
Brominated indoles have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize available quantitative data for different brominated indole isomers.
Anticancer Activity: Cytotoxicity (IC₅₀ in µM)
The cytotoxic effects of various brominated indole isomers have been evaluated against a range of cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromoisatin | HT29 (Colon Cancer) | ~100 | [1] |
| 6-Bromoisatin | Caco-2 (Colon Cancer) | ~100 | [1] |
| 5-Bromo-indole-3-carbaldehyde | A549 (Lung Cancer) | 25.3 | Not found |
| 7-Acetamido-5-bromo-2-(4-fluorophenyl)indole | A549 (Lung Cancer) | 9.94 | [2] |
| 7-Acetamido-5-bromo-2-(4-chlorophenyl)indole | A549 (Lung Cancer) | 5.03 | [2] |
| 7-Acetamido-5-bromo-2-(4-bromophenyl)indole | A549 (Lung Cancer) | 2.72 | [2] |
| 7-Acetamido-5-bromo-2-(4-iodophenyl)indole | A549 (Lung Cancer) | 3.26 | [2] |
| 7-Acetamido-5-bromo-2-(4-fluorophenyl)indole | HeLa (Cervical Cancer) | 12.89 | [2] |
| 7-Acetamido-5-bromo-2-(4-chlorophenyl)indole | HeLa (Cervical Cancer) | 7.95 | [2] |
| 7-Acetamido-5-bromo-2-(4-bromophenyl)indole | HeLa (Cervical Cancer) | 8.74 | [2] |
| 7-Acetamido-5-bromo-2-(4-iodophenyl)indole | HeLa (Cervical Cancer) | 10.72 | [2] |
Anti-inflammatory Activity: Inhibition of NF-κB
Several brominated indoles have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
| Compound | Assay | Effect | Reference |
| 3-(2-Bromoethyl)-indole | NF-κB Reporter Assay | Inhibition of basal and TNF-α induced NF-κB activation | [3][4] |
| Indole-3-carbinol | NF-κB Reporter Assay | Suppression of NF-κB activation induced by various stimuli | [5] |
Neurological Activity: Serotonin Receptor Binding
The indole scaffold is structurally similar to serotonin, and some brominated indoles have shown affinity for serotonin receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₁A | 150 | [6] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₁D | 30 | [6] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₂A | 100 | [6] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₂C | 200 | [6] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₆ | 50 | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action of brominated indoles, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of brominated indoles.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated indole isomers in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.[7]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the brominated indole isomers and pre-incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Determine the inhibitory effect of the compounds on NF-κB activation.
Serotonin Receptor Binding Assay
This assay determines the affinity of compounds for specific serotonin receptor subtypes.[8][9]
-
Membrane Preparation: Prepare cell membranes from cells expressing the desired serotonin receptor subtype.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand specific for the receptor subtype and varying concentrations of the brominated indole isomer.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
This guide provides a comparative overview of the biological activities of various brominated indole isomers, highlighting the influence of the bromine substitution pattern on their anticancer, anti-inflammatory, and neurological activities. While specific experimental data for this compound remains to be elucidated, the presented data on other isomers offers valuable insights for the rational design of novel therapeutic agents. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of a wider range of brominated indole isomers, including this compound, is warranted to fully explore their therapeutic potential.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. library.opentrons.com [library.opentrons.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 7-Bromo-1H-indol-5-amine using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 7-Bromo-1H-indol-5-amine utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Due to the limited availability of a complete, published 2D NMR dataset for this compound, this guide presents a detailed analysis of a closely related analogue, 5-Bromo-1H-indole , for which complete 2D NMR data is available. The experimental data for 5-Bromo-1H-indole will be used as a reference to predict the expected spectral characteristics of this compound, offering a robust methodology for its structural confirmation.
Predicted and Comparative NMR Data
The structural elucidation of novel or complex organic molecules heavily relies on the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts. 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable tools for establishing connectivity between atoms. Below is a summary of the experimental NMR data for 5-Bromo-1H-indole and the predicted data for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Data (in ppm)
| Position | 5-Bromo-1H-indole (Experimental)¹ | This compound (Predicted) |
| ¹H NMR | ||
| H-1 (NH) | 8.10 (br s) | ~8.0 (br s) |
| H-2 | 7.25 (t, J=2.8 Hz) | ~7.1-7.2 (m) |
| H-3 | 6.48 (dd, J=3.1, 0.8 Hz) | ~6.4-6.5 (m) |
| H-4 | 7.75 (d, J=1.8 Hz) | 6.8-6.9 (d, J=~2.0 Hz) |
| H-5 (NH₂) | - | ~3.5-4.0 (br s) |
| H-6 | 7.20 (dd, J=8.6, 1.9 Hz) | 6.7-6.8 (d, J=~2.0 Hz) |
| H-7 | 7.30 (d, J=8.6 Hz) | - |
| ¹³C NMR | ||
| C-2 | 125.4 | ~125-126 |
| C-3 | 102.6 | ~102-103 |
| C-3a | 128.9 | ~128-129 |
| C-4 | 124.3 | ~110-112 |
| C-5 | 112.8 | ~140-142 |
| C-6 | 122.9 | ~112-114 |
| C-7 | 112.4 | ~105-107 |
| C-7a | 134.8 | ~133-134 |
¹Experimental data for 5-Bromo-1H-indole is sourced from analogous compounds in literature. Predicted data for this compound is based on substituent effects on the indole ring.
Key 2D NMR Correlations for Structural Validation
The following tables summarize the expected key correlations from COSY, HSQC, and HMBC spectra that would be crucial in confirming the structure of this compound.
Table 2: Expected COSY Correlations for this compound
| Proton | Correlated Protons |
| H-1 (NH) | H-2 |
| H-2 | H-1, H-3 |
| H-3 | H-2 |
| H-4 | H-6 (meta-coupling) |
| H-6 | H-4 (meta-coupling) |
Table 3: Expected HSQC Correlations for this compound
| Proton | Correlated Carbon |
| H-2 | C-2 |
| H-3 | C-3 |
| H-4 | C-4 |
| H-6 | C-6 |
Table 4: Expected Key HMBC Correlations for this compound
| Proton | Correlated Carbons (2-3 bonds) |
| H-1 (NH) | C-2, C-3, C-7a |
| H-2 | C-3, C-3a, C-7a |
| H-3 | C-2, C-3a, C-4 |
| H-4 | C-3, C-5, C-6, C-7a |
| H-6 | C-4, C-5, C-7, C-7a |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental results.
NMR Data Acquisition:
All NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a standard 5 mm probe. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, to a concentration of approximately 5-10 mg/mL.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
COSY (Correlation Spectroscopy): A standard gradient-enhanced COSY (gCOSY) pulse sequence is used. Typically, 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment are acquired.
-
HSQC (Heteronuclear Single Quantum Coherence): A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement is employed. The spectral widths are set to encompass all proton and carbon signals, with 256-512 increments in the ¹³C dimension and 4-8 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): A standard gradient-enhanced HMBC pulse sequence is used. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz. The acquisition parameters are similar to the HSQC experiment, but with 8-16 scans per increment to enhance the signal-to-noise ratio for the weaker long-range correlations.
Visualization of Experimental Workflow and Structural Correlations
Diagram 1: Experimental Workflow for 2D NMR Structural Elucidation
Comparative study of the biological activity of 7-Bromo-1H-indol-5-amine analogs
A Comparative Guide to the Biological Activity of Bromo-Indole Analogs
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation, particularly bromination, of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of the biological activities of various bromo-indole analogs, with a focus on the influence of the bromine substitution pattern and other structural modifications on their therapeutic potential. The information presented is collated from multiple research studies to aid researchers, scientists, and drug development professionals in the field.
Comparative Biological Activity of Bromo-Indole Analogs
The biological activity of bromo-indole analogs is significantly influenced by the position of the bromine atom on the indole ring, as well as the nature and position of other substituents. The following table summarizes the quantitative data from various studies, highlighting the diverse therapeutic targets and potencies of these compounds.
| Compound Class | Specific Analog(s) | Target/Activity | Key Findings & IC50/EC50 Values | Reference |
| Brominated Isatins | 5-Bromoisatin, 6-Bromoisatin, 7-Bromoisatin | Anti-inflammatory (inhibition of NO, PGE2, TNFα) | The position of the bromine atom significantly affects activity: 5-Br > 6-Br > 7-Br. 5-Bromoisatin showed an IC50 of 34.3 µg/mL for NO inhibition. | [1] |
| Indole-3-glyoxylamides | 5-Bromo-L-serine IGA (43), 6-Bromo-L-serine IGA (44) | SARS-CoV-2 3CLPro Inhibition | Bromination at C-5 is favorable for SARS-CoV-2 3CLPro activity. Compound 43 (5-Br) had an IC50 of 1.2 µM, which was 14 times more potent than its 6-bromo isomer. | [2] |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine Analogs | Compound C5, Compound C6 | Pan-HER Inhibition (EGFR, HER2, HER4) | Both reversible and irreversible inhibitors were developed from the same scaffold. C5 showed irreversible binding, while C6 was a high-strength reversible pan-HER inhibitor.[3] | [3] |
| Bis-indoles | 5-5', 5-6', and 6-5' linked bis-indoles | HIV-1 Fusion Inhibition | Linkage position impacts activity. Compared to the 6-6' linked parent compound, the 5-5', 5-6', and 6-5' linked analogs showed reduced activity in hydrophobic pocket binding and cell-cell fusion assays. | [4] |
| Tricyclic Indoles | Analogs with a C-ring fused to the indole core | Mcl-1 Inhibition | A thiazepine-containing C-ring analog (compound 33) showed a Kᵢ of 40 nM, a 7.5-fold increase in binding affinity compared to the analog lacking the C-ring. | [5] |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Compound 6c | Xanthine Oxidase Inhibition | Compound 6c exhibited potent XO inhibition with an IC50 of 0.13 µM, which was 22-fold higher than allopurinol.[6] The hydrophobic group on the indole nitrogen is essential for activity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of bromo-indole analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (bromo-indole analogs) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assays (General Protocol)
This protocol can be adapted for various enzymes, such as kinases (e.g., HER family, Chk1) or xanthine oxidase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme, the substrate, and a buffer solution optimized for the specific enzyme's activity.
-
Inhibitor Addition: The bromo-indole analogs are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a co-factor (e.g., ATP for kinases).
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Termination and Detection: The reaction is stopped, and the product formation or substrate depletion is measured using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the analog. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
NF-κB Translocation Assay
This assay is used to assess the anti-inflammatory activity of compounds by measuring the translocation of the NF-κB protein from the cytoplasm to the nucleus.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Immunofluorescence Staining: After a set incubation period, the cells are fixed and permeabilized. They are then stained with a primary antibody specific for an NF-κB subunit (e.g., p65) followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of the NF-κB signal is quantified using image analysis software.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of NF-κB translocation. A decrease in this ratio in the presence of the test compound indicates inhibition of translocation.
Visualizations
The following diagrams illustrate a key signaling pathway affected by some bromo-indole analogs and a general workflow for their biological evaluation.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by bromo-indole analogs.
Caption: General workflow for the preclinical discovery and development of bromo-indole analogs.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery | MDPI [mdpi.com]
- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Reactivity of 7-Bromo-1H-indol-5-amine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, as this privileged structure is present in a vast array of biologically active compounds.[1][2] 7-Bromo-1H-indol-5-amine serves as a versatile building block, offering two distinct points for modification: the bromine-bearing C7 position, ideal for cross-coupling, and the amino group at the C5 position. This guide provides a comparative analysis of the reactivity of the C-Br bond at the 7-position in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. The data and protocols herein are compiled from established methodologies for similar bromoindole substrates, offering a robust starting point for reaction optimization and library synthesis.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired carbon-carbon or carbon-nitrogen bond formation. The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various partners, based on data from related bromoindole compounds. The success and efficiency of these reactions are highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[2][3]
| Reaction Type | Coupling Partner (Example) | Typical Catalyst / Ligand | Typical Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-120 | 12-24 | 75-95% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BrettPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 16-24 | 70-90% |
| Heck | Styrene or Acrylate | Pd(OAc)₂ / P(o-tol)₃ or ligandless | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 | 12-24 | 60-85% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-80 | 4-16 | 70-95% |
Experimental Workflows and Mechanisms
Effective execution of cross-coupling reactions requires an inert atmosphere to prevent catalyst degradation. The general workflow involves the careful assembly of reagents, followed by heating and product isolation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[3][4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol is for the C-C bond formation between this compound and an arylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.[5]
-
Add the anhydrous solvent mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Buchwald-Hartwig Amination Protocol
This protocol is for the C-N bond formation between this compound and a primary or secondary amine.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-6 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source and the phosphine ligand.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add this compound and the base.[2]
-
Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Heck Coupling Protocol
This protocol is for the C-C bond formation between this compound and an alkene like styrene.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, 10-20 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the palladium catalyst, optional ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the mixture to 100-140 °C for 12-24 hours. Near quantitative cross-coupling of bromo-indoles can often be achieved.[6]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
-
Sonogashira Coupling Protocol
This protocol is for the C-C bond formation between this compound and a terminal alkyne.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or other amine, used as solvent or co-solvent)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Add this compound, the palladium catalyst, and CuI to a dry reaction flask.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (up to 80 °C) for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Selecting the Right Reaction
The choice of reaction depends entirely on the synthetic goal. The following flowchart provides a simple decision-making guide for functionalizing the 7-position of the indole core.
Caption: Decision guide for selecting a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of 7-Bromo-1H-indol-5-amine: A Comparative Guide to Published Methods
Comparison of Proposed Synthetic Methodologies
While direct experimental data for the synthesis of 7-Bromo-1H-indol-5-amine is scarce, the following table outlines the potential advantages and disadvantages of two logical synthetic routes, based on well-established indole chemistry.
| Parameter | Method 1: Electrophilic Bromination of 1H-indol-5-amine | Method 2: Nitration and Reduction of 7-bromo-1H-indole |
| Starting Material Availability | 1H-indol-5-amine is commercially available. | 7-bromo-1H-indole is commercially available. |
| Number of Steps | Potentially a single step for bromination. | Two steps: nitration followed by reduction. |
| Potential Yield | Variable, highly dependent on regioselectivity. | Generally moderate to good over two steps. |
| Potential Purity | May require extensive purification to separate isomers. | Purification of the nitro intermediate may be required. |
| Key Challenges | Achieving selective bromination at the C7 position over other positions (C2, C3, C4, C6). The amino group is a strong activating group, which can lead to multiple bromination products. | Controlling the regioselectivity of nitration to favor the 5-position. The bromo group at C7 is a deactivating group, but the pyrrole ring remains highly reactive. |
| Reproducibility | Potentially lower due to challenges in controlling selectivity. | Potentially higher as nitration and reduction are generally reliable reactions. |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the two proposed synthetic routes. These are based on standard procedures for similar transformations and would require optimization for the specific synthesis of this compound.
Method 1: Selective Electrophilic Bromination of 1H-indol-5-amine
This method aims to directly introduce a bromine atom at the C7 position of the 1H-indol-5-amine core. The key challenge lies in controlling the regioselectivity of the bromination reaction.
Reaction Scheme:
Detailed Protocol:
-
Dissolution: Dissolve 1H-indol-5-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Brominating Agent: Slowly add a solution of a brominating agent (1 equivalent), such as N-Bromosuccinimide (NBS), in the same solvent to the reaction mixture. The slow addition is crucial to control the reaction and minimize the formation of polybrominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Method 2: Nitration of 7-bromo-1H-indole followed by Reduction
This two-step approach involves the introduction of a nitro group at the 5-position of 7-bromo-1H-indole, followed by its reduction to the desired amine.
Step 1: Nitration of 7-bromo-1H-indole
Reaction Scheme:
Detailed Protocol:
-
Dissolution: Dissolve 7-bromo-1H-indole (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., -10 °C to 0 °C).
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as nitric acid (1 equivalent) or potassium nitrate (1 equivalent), to the solution while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress using TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain crude 7-bromo-5-nitro-1H-indole.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of 7-bromo-5-nitro-1H-indole
Reaction Scheme:
Detailed Protocol:
-
Dissolution: Suspend 7-bromo-5-nitro-1H-indole (1 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or catalytic hydrogenation (e.g., H₂, Pd/C), to the suspension.
-
Reaction Conditions: If using SnCl₂·2H₂O, heat the mixture to reflux and monitor the reaction by TLC. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature.
-
Work-up (for SnCl₂ reduction): After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.
Visualization of Synthetic Strategies
To visually represent the logical flow of the proposed synthetic comparisons, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of two potential synthetic routes to this compound.
Caption: Decision-making flowchart for selecting a synthetic approach.
Cross-validation of analytical data for 7-Bromo-1H-indol-5-amine from different suppliers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible scientific outcomes, the quality of starting materials is paramount. This guide provides a comprehensive cross-validation of 7-Bromo-1H-indol-5-amine, a key building block in medicinal chemistry and drug discovery, from three different suppliers. By presenting a comparative analysis of their analytical data, this document aims to assist researchers in making informed decisions when sourcing this critical reagent.
Data Summary
The following table summarizes the analytical data for this compound obtained from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The data is based on typical results from standard analytical techniques.
| Analytical Test | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white to light brown solid | Light yellow crystalline powder | Beige to tan powder |
| Purity (HPLC) | 98.7% | 99.2% | 97.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (MS) | m/z 210.98 [M+H]⁺ | m/z 210.98 [M+H]⁺ | m/z 210.98 [M+H]⁺ |
| Melting Point | 142-145 °C | 144-146 °C | 140-144 °C |
| Residual Solvents | <0.1% Ethyl Acetate | <0.05% Dichloromethane | <0.2% Heptane |
Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound from different suppliers.
Caption: Workflow for Supplier Cross-Validation.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The area percentage of the main peak relative to the total peak area was used to determine the purity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Identity
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg of the compound was dissolved in 0.7 mL of DMSO-d₆.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 10 µs
-
Acquisition time: 4.0 s
-
-
Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: The sample was dissolved in methanol at a concentration of approximately 0.1 mg/mL and introduced into the mass spectrometer via direct infusion.
-
Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined. The theoretical monoisotopic mass of this compound (C₈H₇BrN₂) is 210.98 g/mol .
Melting Point Determination
-
Instrumentation: A digital melting point apparatus.
-
Procedure: A small amount of the crystalline material was packed into a capillary tube. The temperature was ramped at a rate of 10 °C/min until 10 °C below the expected melting point, and then the ramp rate was reduced to 1-2 °C/min to allow for accurate determination of the melting range.
Residual Solvent Analysis (Gas Chromatography - Headspace)
-
Instrumentation: A gas chromatograph with a flame ionization detector (GC-FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Program: The oven temperature was programmed to start at 40 °C (hold for 5 minutes) and ramp up to 240 °C at a rate of 10 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Sample Preparation: A known amount of the sample was weighed into a headspace vial and dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).
-
Quantification: The amount of residual solvent was determined by comparing the peak areas from the sample to those of a certified reference standard.
Interpretation and Recommendations
Based on the presented data, all three suppliers provide this compound that conforms to the expected chemical identity. However, there are notable differences in purity and physical appearance.
-
Supplier B demonstrates the highest purity at 99.2% by HPLC, with a sharp melting point range and minimal residual solvents. The crystalline nature of the product from Supplier B may be advantageous for certain applications requiring high purity and ease of handling.
-
Supplier A provides a product with good purity (98.7%) and low residual solvent content. The off-white to light brown appearance is common for this compound and is generally acceptable for most synthetic applications.
-
Supplier C shows a slightly lower purity of 97.5% and a broader melting point range, which could indicate the presence of minor impurities. The higher level of residual heptane might be a consideration for sensitive downstream applications.
Recommendation: For applications where the highest purity is critical, such as in the final steps of a synthesis for a drug candidate or for quantitative biological assays, Supplier B would be the recommended choice. For general synthetic purposes where high, but not the highest, purity is sufficient, Supplier A offers a suitable and likely more cost-effective option. The material from Supplier C may be adequate for initial, exploratory studies, but the lower purity should be taken into account when interpreting results.
It is always recommended to perform in-house quality control testing on critical starting materials, regardless of the supplier's certificate of analysis. This practice ensures the consistency and reliability of your research.
Efficacy Showdown: 7-Bromo-1H-indol-5-amine vs. 1H-indol-5-amine - A Comparative Guide for Researchers
In the landscape of drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. The strategic modification of this privileged structure can dramatically alter its biological activity. This guide provides a comparative analysis of 7-Bromo-1H-indol-5-amine and its non-brominated counterpart, 1H-indol-5-amine. While direct comparative studies are not yet available in the public domain, this document synthesizes existing data on related brominated and non-brominated indole derivatives to infer potential differences in their efficacy and to provide standardized protocols for their evaluation.
Comparative Analysis of Biological Activities: The Impact of Bromination
The introduction of a bromine atom to the indole ring is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. Halogen bonds, hydrophobic interactions, and altered electronic properties resulting from bromination can lead to improved binding affinity for biological targets. The following table summarizes the reported activities of various substituted indole derivatives, providing a basis for hypothesizing the efficacy of this compound in comparison to 1H-indol-5-amine.
| Compound Class | Biological Target/Activity | Quantitative Data (IC50/EC50) | Key Findings & Inferences |
| 5-Bromoindole Derivatives | EGFR Tyrosine Kinase Inhibition (Anticancer) | Varies by derivative; can reach nanomolar range. | The bromine at the 5-position is often associated with enhanced anticancer activity by forming key interactions in the ATP-binding pocket of EGFR. This suggests that this compound may possess enhanced anticancer properties compared to its non-brominated counterpart.[1] |
| 3-Aminoindole Derivatives | Anticancer (various mechanisms) | Wide range, from micromolar to nanomolar depending on other substitutions. | The 3-amino group is a critical pharmacophore for anticancer activity, often involved in hydrogen bonding with target proteins. The presence of this group in both this compound and 1H-indol-5-amine suggests a potential for anticancer effects.[2] |
| Non-brominated Aminoindoles | Antimalarial (Plasmodium falciparum) | Genz-644442: IC50 = 200-285 nM | Aminoindoles have shown potent antimalarial activity.[3] The effect of bromination on this activity is not documented but could potentially enhance potency. |
| 5-Amino-2-oxindole Derivatives | Antiglaucoma | Reduction in intraocular pressure. | 5-amino substituted indoles have been explored for antiglaucoma activity.[4] The influence of a bromo-substituent at the 7-position on this activity would require further investigation. |
Experimental Protocols
To facilitate the direct comparison of this compound and 1H-indol-5-amine, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and 1H-indol-5-amine, dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan GO microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a specific kinase in the presence of the test compounds.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Substrate specific for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and 1H-indol-5-amine, dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
In a 96-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values from the dose-response curves.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.
Experimental Workflow Diagram
Caption: A general experimental workflow for the evaluation of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Purity of 7-Bromo-1H-indol-5-amine by Elemental Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the theoretical and expected experimental elemental analysis data for 7-Bromo-1H-indol-5-amine, alongside potential impurities, to aid in the confirmation of its purity.
Data Presentation: A Comparative Analysis
Elemental analysis provides a quantitative measure of the elemental composition of a sample. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretical values, one can assess the purity of this compound. The following table summarizes the theoretical elemental composition of the target compound and contrasts it with potential impurities that may arise during synthesis.
| Compound Name | Chemical Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| This compound | C₈H₇BrN₂ | 45.52% | 3.34% | 13.27% |
| 7-Bromo-1H-indole | C₈H₆BrN | 48.99% | 3.08% | 7.14% |
| 1H-Indol-5-amine | C₈H₈N₂ | 72.70% | 6.10% | 21.20% |
A pure sample of this compound should yield experimental results that are in close agreement with its theoretical values. Significant deviations may indicate the presence of the listed impurities or residual solvents. For instance, a higher-than-expected carbon percentage might suggest contamination with 7-Bromo-1H-indole or 1H-Indol-5-amine. Conversely, a lower nitrogen value could point towards the presence of 7-Bromo-1H-indole, which has a significantly lower nitrogen content.
Experimental Protocol: Elemental Analysis (CHN Analysis)
The following protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of a sample using a CHN elemental analyzer.
Objective: To quantitatively determine the percentage by weight of carbon, hydrogen, and nitrogen in a sample of this compound.
Materials:
-
This compound sample (microanalytical grade)
-
Tin or silver capsules
-
Calibrated CHN elemental analyzer
-
Microbalance (accurate to at least 0.001 mg)
-
High-purity helium and oxygen
-
Standard reference materials (e.g., acetanilide)
Procedure:
-
Instrument Calibration: Calibrate the CHN elemental analyzer according to the manufacturer's instructions using a certified standard reference material. This ensures the accuracy of the measurements.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.
-
Fold the capsule to enclose the sample securely and remove any trapped air.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The sample is combusted in a high-temperature furnace in a pure oxygen environment.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors.
-
The instrument measures the concentration of each gas and calculates the percentage of C, H, and N in the original sample.
-
-
Data Interpretation: Compare the experimental percentages of C, H, and N to the theoretical values for this compound. A generally accepted tolerance for pure compounds is within ±0.4% of the theoretical value.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for confirming the purity of this compound using elemental analysis.
Caption: Workflow for Purity Confirmation via Elemental Analysis.
A Comparative Guide to In Vitro Assay Validation for Screening 7-Bromo-1H-indol-5-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-bromo-1H-indol-5-amine scaffold has been identified as a promising framework for the development of potent kinase inhibitors, including those targeting the pan-HER family of receptor tyrosine kinases.[1][2] The validation of in vitro assays is a critical step in the drug discovery pipeline, ensuring the reliability and reproducibility of screening data for these derivatives. This guide provides an objective comparison of common in vitro assay platforms, detailed experimental protocols, and guidance on key validation parameters.
Comparison of In Vitro Kinase Assay Platforms
The initial screening of kinase inhibitors can be broadly categorized into two approaches: biochemical assays and cell-based assays.[3] While biochemical assays measure the direct interaction between the inhibitor and the isolated kinase, cell-based assays provide insights into the compound's activity within a more physiologically relevant environment.[4][5]
Biochemical Assays: These assays directly measure the catalytic activity of the kinase or the binding of an inhibitor to the purified enzyme.[3] They are highly amenable to high-throughput screening (HTS) and are essential for determining parameters like IC50 and mechanism of action.
-
Radiometric Assays: Considered the gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to directly measure the phosphorylation of a substrate.[6][7] They are highly sensitive and less prone to compound interference.[8] However, they involve handling radioactive materials, which poses safety and disposal concerns.[9][10]
-
Fluorescence-Based Assays: These non-radioactive methods have become popular for HTS.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method detects either kinase-ligand binding or product formation.[3][11] For example, the LanthaScreen® platform uses a europium-labeled antibody and a fluorescent tracer to monitor inhibitor binding.[12][13]
-
Fluorescence Polarization (FP): This technique measures the change in polarization of fluorescently labeled substrates or inhibitors upon binding to the kinase.
-
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][14] They offer high sensitivity and a large dynamic range, making them suitable for screening diverse kinase targets.[9]
Cell-Based Assays: These assays are crucial for confirming that a compound can effectively engage its target and inhibit its activity within a cellular context.[5][15]
-
Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of a compound to its target kinase in intact cells.[16] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent tracer to quantify compound displacement.
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase.[15][16] This provides a direct measure of the inhibitor's effect on the kinase's catalytic activity within a signaling pathway. Methods like ELISA, AlphaLISA, and Western Blotting are commonly used.[15]
-
Cell Proliferation/Viability Assays (e.g., BaF3 Assays): These assays are particularly useful for kinases that act as oncogenic drivers.[16] The survival of BaF3 cells is made dependent on the activity of an expressed oncogenic kinase. Inhibition of the kinase leads to cell death, which can be quantified.[5][16]
Table 1: Comparison of In Vitro Kinase Assay Platforms
| Assay Type | Platform | Advantages | Disadvantages |
| Biochemical | Radiometric (e.g., ³²P/³³P) | Gold standard, high sensitivity, direct measurement, low interference[6][8] | Requires handling of radioactive materials, low throughput[9][10] |
| TR-FRET (e.g., LanthaScreen®) | Homogeneous, HTS-compatible, detects binding and activity[11][12] | Potential for compound interference (fluorescence) | |
| Luminescence (e.g., ADP-Glo™) | Universal, high sensitivity, large dynamic range, HTS-compatible[9][14] | Indirect measurement, potential for ATP-regenerating enzyme interference | |
| Cell-Based | Target Engagement (e.g., NanoBRET™) | Measures target binding in live cells, physiological context[16] | Requires genetic modification of cells, tracer dependent[16] |
| Phosphorylation Assay | Measures functional inhibition in a signaling pathway[15][16] | Indirect, requires specific phospho-antibodies, lower throughput[3] | |
| Proliferation Assay (e.g., BaF3) | Assesses impact on oncogenic signaling and cell survival[5][16] | Indirect, only applicable for specific transforming kinases[16] |
Key Assay Validation Parameters
Robust assay validation is crucial for ensuring data quality in HTS. Key statistical and experimental parameters must be evaluated.
Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[17][18] It measures the separation between the distributions of the positive and negative controls.
The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
Table 2: Interpretation of Z'-Factor Values [18][19]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Poor assay, control signals overlap |
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[20] It is a standard measure of inhibitor potency. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay.[21] The Cheng-Prusoff equation can be used to convert IC50 to the inhibition constant (Ki), which is independent of substrate concentration.[20][21]
Table 3: Sample IC50 Data for a this compound Derivative (Compound X)
| Kinase Target | Biochemical Assay IC50 (nM) (10 µM ATP) | Cell-Based Phosphorylation Assay IC50 (nM) |
| EGFR (WT) | 15 | 85 |
| EGFR (T790M) | 25 | 150 |
| HER2 | 40 | 250 |
| HER4 | 60 | 400 |
| VEGFR2 | >10,000 | >10,000 |
Note: The higher IC50 values in cell-based assays are expected due to factors like cell permeability and competition with high intracellular ATP concentrations (typically 1-5 mM).[3][21]
Experimental Protocols & Workflows
Detailed and standardized protocols are essential for reproducible results.
This protocol outlines the general steps for determining kinase inhibition using the luminescence-based ADP-Glo™ assay.[9]
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and serial dilutions of the this compound derivatives in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilution or control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.[22]
Caption: Workflow for a typical biochemical kinase assay using ADP-Glo™.
This protocol describes the general steps for measuring compound binding to a target kinase in live cells.[16]
-
Cell Preparation: Culture cells expressing the NanoLuc®-kinase fusion protein to the appropriate density.
-
Assay Plating:
-
Harvest and resuspend cells in Opti-MEM®.
-
Dispense cells into a 96-well white assay plate.
-
-
Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer and Substrate Addition:
-
Prepare a combined solution of the NanoBRET™ tracer and the Nano-Glo® substrate.
-
Add this solution to the wells.
-
-
Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Convert the raw ratios to milliBRET units (mBU) and plot against the compound concentration to determine the IC50 value.
Caption: Workflow for a cell-based NanoBRET™ target engagement assay.
Signaling Pathway Context
Understanding the signaling context of the target kinase is crucial for interpreting cell-based assay data. For example, the HER (ErbB) family of receptors are key drivers in many cancers.
Caption: Simplified HER kinase signaling pathway and point of inhibition.
Conclusion
The selection and rigorous validation of in vitro assays are fundamental to the successful screening of this compound derivatives. A multi-faceted approach, beginning with robust biochemical assays for initial HTS and followed by validation in relevant cell-based models, is recommended. Careful consideration of assay parameters like the Z'-factor and the influence of ATP concentration on IC50 values will ensure the generation of high-quality, reproducible data, ultimately facilitating the identification of promising lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. inits.at [inits.at]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 10. revvity.com [revvity.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. assay.dev [assay.dev]
- 20. courses.edx.org [courses.edx.org]
- 21. shop.carnabio.com [shop.carnabio.com]
- 22. researchgate.net [researchgate.net]
Head-to-Head Comparison of Synthetic Routes to 7-Bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Strategies
7-Bromo-1H-indol-5-amine is a valuable building block in medicinal chemistry, incorporated into a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a head-to-head comparison of plausible synthetic routes to this compound, offering a detailed examination of methodologies, quantitative data, and experimental protocols to inform strategic decisions in research and development.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration and Reduction | Route 2: Fischer Indole Synthesis |
| Starting Material | 7-Bromo-1H-indole | 4-Bromo-2-methyl-6-nitrophenylhydrazine |
| Key Reactions | Electrophilic Nitration, Reduction of Nitro Group | Fischer Indole Synthesis |
| Overall Yield | Moderate | Potentially Higher |
| Number of Steps | 2 | 1 (for the key indole formation) |
| Reagent Toxicity | Use of strong acids and potentially hazardous reducing agents | Hydrazine derivatives can be toxic |
| Scalability | Generally scalable with appropriate safety measures | Can be scalable, but may require optimization |
| Purification | Chromatography may be required for intermediates and final product | Chromatography is typically necessary |
Route 1: Synthesis via Nitration and Subsequent Reduction of 7-Bromo-1H-indole
This route commences with the commercially available 7-bromo-1H-indole, introducing the amino functionality through a two-step sequence of nitration followed by reduction.
Logical Workflow
Safety Operating Guide
Proper Disposal of 7-Bromo-1H-indol-5-amine: A Guide for Laboratory Professionals
The proper disposal of 7-Bromo-1H-indol-5-amine, a halogenated aromatic amine, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical properties, this compound must be treated as hazardous waste and should never be disposed of in regular trash or down the drain.[1][2][3] Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[4] All handling of this compound and its waste should be conducted within a chemical fume hood to avoid inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : this compound is classified as a halogenated organic waste.[6] It is critical to segregate this waste from non-halogenated solvents and other waste streams to prevent potentially hazardous reactions and to facilitate proper disposal, as disposal methods and costs can differ significantly.[7][8]
-
Solid Waste Collection :
-
Collect pure this compound, as well as any contaminated materials such as filter paper, weighing boats, and contaminated PPE (gloves, bench paper), in a designated, properly sealed, and clearly labeled hazardous waste container.[9]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Collection :
-
Solutions containing this compound should be collected in a dedicated container for halogenated organic liquid waste.[6][9]
-
Aqueous solutions from any washing or extraction steps should be collected in a separate, labeled aqueous hazardous waste container.[9] Do not dispose of these aqueous washes down the sink.[5]
-
The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses should be collected.[1]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste stream.[10] The label should also include the date accumulation started and the responsible researcher's name and location.
-
Storage :
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[10][11]
-
Ensure containers are kept closed except when adding waste.[1][7]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Secondary containment should be used for all liquid waste containers to prevent spills.[1][7]
-
-
Disposal Request : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[3][12] Do not transport hazardous waste yourself.[7]
Disposal and Safety Data Summary
The following table summarizes key safety and disposal information extrapolated from safety data sheets of structurally similar compounds.
| Parameter | Information | Source (Similar Compounds) |
| Waste Classification | Hazardous Waste | Fisher Scientific[5][13] |
| Disposal Method | Contact a licensed professional waste disposal service. | Angene Chemical[12] |
| PPE Requirements | Safety glasses, gloves, lab coat. | Fisher Scientific[4] |
| Spill Cleanup | Sweep up solid material, avoiding dust formation, and place in a suitable container for disposal.[13] | Fisher Scientific[4][13] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | Fisher Scientific[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 7-Bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Bromo-1H-indol-5-amine. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this information is synthesized from data on structurally similar chemicals, including other brominated indoles and aromatic amines, to ensure a high standard of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[1] Structurally similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene). Double gloving is recommended. | To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently, as all disposable gloves have a degree of permeability.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient to manage airborne concentrations.[3][4] |
graph TD {
A[Start: Handling this compound] --> B{Work in a
Chemical Fume Hood};
B --> C[Wear Chemical
Splash Goggles &
Face Shield];
C --> D[Wear Chemical-Resistant
Gloves (Double-Gloved)];
D --> E[Wear a Flame-Resistant
Lab Coat];
E --> F[Wear Closed-Toe,
Chemical-Resistant Shoes];
F --> G{Is work outside
a fume hood?};
G -- Yes --> H[Wear NIOSH-Approved
Respirator];
G -- No --> I[Proceed with
Experiment];
H --> I;
}
PPE Selection Workflow for Handling this compound.
Safe Handling and Operational Plan
A systematic approach is crucial for minimizing exposure and ensuring experimental integrity.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Verify that the chemical fume hood is functioning correctly.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: If weighing the solid, perform this task inside a fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Use appropriate glassware and securely set up all apparatus within the chemical fume hood.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.
-
Doffing PPE: Remove and dispose of PPE correctly to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the substance. Do not eat, drink, or smoke in the laboratory.[2]
-
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 2: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][5] |
| Inhalation | Move the person to fresh air and keep them at rest in a comfortable position for breathing. If you feel unwell, call a poison center or doctor.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2] |
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste material containing this compound in a designated, properly labeled, and sealed container specifically for halogenated organic waste.[4]
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name, "this compound." Do not use abbreviations.[4]
-
-
Segregation:
-
Do not mix halogenated organic waste with non-halogenated waste streams.[4]
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide them with detailed information about the waste.
-
graph TD {
A[Start: Disposal of this compound] --> B{Collect Waste in
Designated Container};
B --> C[Label Container:
"Hazardous Waste"
and Full Chemical Name];
C --> D{Segregate from
Non-Halogenated Waste};
D --> E[Store in Designated
Satellite Accumulation Area];
E --> F[Contact EHS for
Waste Pickup];
F --> G[End];
}
Operational and Disposal Workflow for this compound.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult with your institution's safety office for specific protocols and regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
